m-PEG12-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXRHHJWXLKMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
m-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of m-PEG12-NHS ester, a widely used crosslinking reagent in bioconjugation, drug delivery, and surface modification. This document details its chemical and physical properties, provides step-by-step experimental protocols for its use, and illustrates key processes through diagrams.
Core Concepts: Introduction to this compound
This compound, or methoxy(polyethylene glycol)-N-hydroxysuccinimidyl ester with 12 PEG units, is a versatile chemical tool designed for covalently attaching a hydrophilic polyethylene glycol (PEG) spacer to biomolecules.[1][2][3] The molecule consists of three key components:
-
A methoxy-terminated PEG chain: A linear polymer of 12 ethylene glycol units, which imparts hydrophilicity and flexibility to the conjugated molecule. This PEGylation can enhance the solubility and stability of proteins and other biomolecules, reduce immunogenicity, and improve pharmacokinetic profiles of therapeutic agents.[4]
-
An N-Hydroxysuccinimide (NHS) ester: A highly reactive functional group that specifically targets and forms stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[5]
-
A linker: The chemical structure that connects the PEG chain to the NHS ester.
The hydrophilic nature of the PEG spacer makes this compound an ideal reagent for applications requiring increased aqueous solubility of the target molecule.
Physicochemical Properties
The following tables summarize the key quantitative data for this compound.
Table 1: General Properties
| Property | Value | References |
| Chemical Formula | C30H55NO16 | |
| Molecular Weight | 685.76 g/mol | |
| CAS Number | 174569-25-6, 2207596-93-6 | |
| Appearance | Colorless oil to white solid | |
| Purity | >90% to >98% (lot-dependent) |
Table 2: Solubility and Storage
| Property | Details | References |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| DMSO Solubility: ≥ 100 mg/mL (for similar PEG-NHS esters) | ||
| Storage Conditions | -20°C, desiccated, protected from light |
Reaction Mechanism and Kinetics
The primary application of this compound is the modification of primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
This conjugation reaction is highly pH-dependent. The reaction rate increases with pH as the deprotonation of the primary amine enhances its nucleophilicity. However, a competing hydrolysis reaction, where water attacks the NHS ester, also accelerates at higher pH. The hydrolysis of the NHS ester renders the reagent inactive. Therefore, the pH of the reaction buffer must be carefully optimized, typically within the range of 7.2 to 8.5, to maximize the conjugation efficiency while minimizing hydrolysis.
The half-life of an NHS ester can vary significantly with pH. For instance, at pH 8 and 25°C, the half-life of a typical NHS ester in an aqueous medium is approximately one hour, while at pH 8.6 and 4°C, it can decrease to as little as ten minutes.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to proteins and oligonucleotides.
Protein Conjugation Protocol
This protocol outlines the steps for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve approximately 6.9 mg of the reagent in 1 mL of solvent. Vortex to ensure complete dissolution. Note: Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 50-fold molar excess relative to the protein. The optimal ratio should be determined empirically for each protein.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and the NHS byproduct by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
The purified PEGylated protein can be stored under conditions suitable for the unmodified protein.
-
Oligonucleotide Conjugation Protocol
This protocol describes the labeling of a 5'-amine modified oligonucleotide with this compound.
Materials:
-
5'-Amine modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or gel filtration)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the 5'-amine modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the this compound vial to room temperature.
-
Immediately before use, prepare a ~14 mM stock solution in anhydrous DMSO or DMF. For example, dissolve ~10 mg in 1 mL of solvent.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the oligonucleotide solution. A molar excess of the NHS ester is typically used. The optimal ratio should be determined experimentally.
-
Vortex the mixture gently and incubate at room temperature for at least 2 hours, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the PEGylated oligonucleotide from the unreacted oligonucleotide and excess labeling reagent using RP-HPLC or another suitable chromatographic method like gel filtration.
-
For RP-HPLC, a C8 or C18 column can be used with a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA). The PEGylated oligonucleotide will have a longer retention time than the unmodified oligonucleotide.
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow.
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for protein PEGylation.
Caption: NHS ester reaction vs. hydrolysis.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
An In-Depth Technical Guide to m-PEG12-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester). It details its chemical structure, physicochemical properties, and key applications in bioconjugation, drug delivery, and nanotechnology. This document also includes detailed experimental protocols for its use and characterization, as well as visualizations of relevant workflows and pathways.
Introduction
This compound is a monofunctional, amine-reactive polyethylene glycol (PEG) reagent. It is widely utilized for the covalent modification of proteins, peptides, antibodies, oligonucleotides, and other biomolecules or surfaces containing primary amine groups. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The 12-unit PEG spacer is hydrophilic, non-immunogenic, and provides a desirable balance of solubility enhancement and steric hindrance. The N-hydroxysuccinimidyl (NHS) ester group allows for efficient and specific formation of stable amide bonds with primary amines under mild reaction conditions.
Structure and Physicochemical Properties
The chemical structure of this compound consists of a methoxy-terminated polyethylene glycol chain of 12 ethylene glycol units, which is esterified with N-hydroxysuccinimide.
Chemical Structure:
CH3O-(CH2CH2O)12-C(O)-O-N(C(O)CH2)2
Physicochemical Properties
There are some variations in the reported molecular weight and chemical formula for this compound across different suppliers, which may arise from slight differences in the PEG chain length. It is crucial to refer to the certificate of analysis provided by the supplier for batch-specific information. Below is a summary of representative quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 685.76 g/mol | [1][2][3][4] |
| 729.81 g/mol | [5] | |
| Chemical Formula | C30H55NO16 | |
| C32H59NO17 | ||
| Purity | >90% to >98% | |
| Appearance | White to off-white solid or colorless oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Methylene chloride. Limited solubility in aqueous buffers. | |
| Storage Conditions | -20°C, desiccated, protected from light. |
Reactivity and Stability
The NHS ester moiety of this compound reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. The reaction is most efficient at a pH range of 7.2 to 8.5.
A competing reaction is the hydrolysis of the NHS ester, which increases with pH. The half-life of an NHS ester can range from 4-5 hours at pH 7.0 (0°C) to as short as 10 minutes at pH 8.6 (4°C). Therefore, it is critical to prepare solutions of this compound immediately before use and to control the pH of the reaction mixture.
Applications
The versatile properties of this compound make it a valuable tool in various research and development areas.
-
Bioconjugation: It is extensively used for the PEGylation of proteins, peptides, and antibodies to enhance their solubility, stability, and in vivo circulation half-life, while potentially reducing their immunogenicity.
-
Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and for encapsulating small molecule drugs, this compound can improve the solubility and pharmacokinetic profile of the payload.
-
PROTACs: In the field of targeted protein degradation, it is used as a component of the linker connecting the target protein ligand and the E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs). The PEG linker can influence the formation and stability of the ternary complex.
-
Surface Modification: this compound can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility, reduce non-specific binding, and provide a handle for further conjugation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Workflow for Protein PEGylation
The following diagram illustrates the general workflow for conjugating this compound to a protein.
References
Synthesis of m-PEG12-NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)-12-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester). This heterobifunctional crosslinker is a critical reagent in bioconjugation, enabling the covalent attachment of a long-chain polyethylene glycol (PEG) spacer to primary amine-containing molecules such as proteins, peptides, and antibodies. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in the successful preparation and application of this important compound.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process commencing from the commercially available m-PEG12-alcohol. The first step involves the oxidation of the terminal hydroxyl group to a carboxylic acid, yielding m-PEG12-acid. The subsequent and final step is the activation of this carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to produce the desired this compound.
Physicochemical and Purity Data
The quality of the synthesized this compound is critical for its successful application in bioconjugation. The following table summarizes key physicochemical properties and typical purity specifications for the starting material and the final product.
| Property | m-PEG12-Acid | This compound |
| Molecular Formula | C25H50O14 | C30H55NO16 |
| Molecular Weight | 588.68 g/mol | 685.76 g/mol [1] |
| Appearance | White solid | Colorless oil to white solid[2] |
| Solubility | DCM, THF, DMF, DMSO[3] | DMSO, DCM, DMF[4] |
| Purity (Typical) | ≥95% | >90% to >98%[5] |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated, protect from moisture |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound. These protocols are based on established chemical principles for PEGylation and NHS ester formation.
Step 1: Synthesis of m-PEG12-Acid
The oxidation of m-PEG12-alcohol to m-PEG12-acid can be achieved through various methods. A common and efficient method involves the use of a TEMPO-catalyzed oxidation with sodium hypochlorite.
Materials and Reagents:
-
m-PEG12-alcohol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., 8% aqueous solution)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 4N
-
Sodium hydroxide (NaOH), 0.5N
-
Ethanol
-
Cold diethyl ether
-
Water
Procedure:
-
Dissolve m-PEG12-alcohol, a catalytic amount of TEMPO, and potassium bromide in water.
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add the sodium hypochlorite solution to the reaction mixture while maintaining the pH between 9 and 11 by the dropwise addition of 0.5N sodium hydroxide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any remaining oxidant by adding ethanol.
-
Adjust the pH of the reaction mixture to 3 with 4N hydrochloric acid.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the solid m-PEG12-acid by filtration and dry under vacuum.
Step 2: Synthesis of this compound
The conversion of m-PEG12-acid to its corresponding NHS ester is achieved through an EDC/NHS coupling reaction. It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the NHS ester.
Materials and Reagents:
-
m-PEG12-acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve m-PEG12-acid (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.0-1.5 equivalents) and EDC·HCl (1.0-1.5 equivalents) to the solution. If starting with the free base of EDC, no additional base is required. If using EDC hydrochloride, a non-nucleophilic base like DIPEA (1.5 equivalents) can be added.
-
Stir the reaction mixture at room temperature for 3 to 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, the mixture will contain the desired product, unreacted starting materials, and byproducts such as dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea derivative if EDC is used.
Purification:
The purification of the polar this compound can be challenging due to its sensitivity to hydrolysis.
-
If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous workup. However, this risks hydrolysis of the NHS ester.
-
A preferred method is direct purification by column chromatography on silica gel. A gradient of methanol in dichloromethane or ethanol/isopropanol in chloroform can be effective for eluting the polar product.
-
Alternatively, for small-scale reactions, the crude product can be used directly in subsequent bioconjugation reactions after removal of the solvent under vacuum, provided the impurities do not interfere with the intended application.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the methoxy group (a singlet around 3.38 ppm), the ethylene glycol repeating units (a multiplet around 3.64 ppm), and the succinimidyl group (a singlet around 2.8-2.9 ppm). The integration of these peaks can be used to confirm the structure and assess purity.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
Important Considerations
-
Moisture Sensitivity: this compound is highly sensitive to moisture and will hydrolyze back to the carboxylic acid. All glassware should be oven-dried, and anhydrous solvents should be used. The final product should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
-
Reaction pH: The formation of the NHS ester is typically carried out in an organic solvent. However, the subsequent reaction of the NHS ester with primary amines is most efficient at a pH of 7.0-8.5. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete in the reaction.
-
Purity of Starting Materials: The purity of the starting m-PEG12-acid is crucial for obtaining a high-purity final product.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should note that optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity for their specific applications.
References
A Technical Guide to m-PEG12-NHS Ester: Properties, Applications, and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of methoxy-polyethylene glycol (12)-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester), a versatile reagent widely used in bioconjugation and drug development. We will explore its chemical properties, key applications, and provide a detailed experimental protocol for its use in modifying biomolecules.
Core Properties of this compound
This compound is a PEG derivative that features a terminal N-hydroxysuccinimidyl (NHS) ester.[1][2] This reactive group efficiently forms stable amide bonds with primary amines (-NH2) on molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][3][4] The molecule is capped with a methoxy group to ensure monofunctionality and prevent undesired cross-linking. The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate in aqueous media, can reduce steric hindrance, and may decrease the immunogenicity of the labeled molecule.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Chemical Formula | C30H55NO16 | |
| Molecular Weight | 685.76 g/mol | |
| Exact Mass | 685.3521 | |
| CAS Number | 2207596-93-6, 174569-25-6 | |
| Appearance | White to off-white powder | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Short term: 0 - 4 °C; Long term: -20 °C. Store in a dry, dark environment. |
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of scientific research and pharmaceutical development.
-
Bioconjugation: This is a primary application where the NHS ester is used to link the PEG chain to biomolecules like proteins or antibodies, enhancing their stability and therapeutic functionality.
-
Drug Delivery Systems: The PEG spacer improves the solubility and bioavailability of poorly soluble drugs. PEGylation, the process of attaching PEG chains, can also increase the in vivo circulation time of therapeutic agents.
-
Antibody-Drug Conjugates (ADCs): this compound is utilized as a linker in the development of ADCs, where precise control over the drug-to-antibody ratio is critical for efficacy and safety.
-
PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
-
Surface Modification: This chemical is used to modify the surfaces of medical devices and implants to reduce protein adsorption and improve biocompatibility. It is also used for coating nanoparticles, quantum dots, and carbon nanotubes.
-
Diagnostics: It plays a role in developing diagnostic assays by facilitating the attachment of detection molecules to surfaces, which can increase the sensitivity and accuracy of the assay.
Experimental Protocol: Protein Bioconjugation with this compound
This section provides a detailed methodology for the conjugation of this compound to a protein with available primary amines.
A. Materials Required
-
Amine-containing protein (Protein-NH2)
-
This compound
-
Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine as they will compete with the reaction.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or glycine solution.
-
Anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting columns or dialysis equipment for purification.
B. Protocol
-
Preparation of Protein Solution:
-
Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM solution of the reagent by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar excess may need to be determined empirically, with more dilute protein solutions requiring a greater excess.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain protein solubility.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) can be added to a final concentration of 50 mM. This will consume any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.
-
Visualizations
Reaction Scheme
The following diagram illustrates the fundamental reaction between this compound and a primary amine on a biomolecule, resulting in a stable amide bond.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
This diagram outlines the key steps in a typical bioconjugation experiment using this compound.
Caption: Workflow for protein conjugation with this compound.
References
An In-depth Technical Guide to the Solubility and Stability of m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester). Understanding these core characteristics is critical for the successful design and execution of bioconjugation protocols, ensuring reproducibility and the desired therapeutic or diagnostic outcome. This document details quantitative data, experimental methodologies, and logical workflows to facilitate its effective use in research and drug development.
Executive Summary
This compound is a valuable crosslinking reagent used to covalently attach a polyethylene glycol (PEG) chain to biomolecules, a process known as PEGylation. This modification can enhance the solubility, stability, and pharmacokinetic properties of proteins, peptides, and other molecules.[1] The reagent's utility is, however, intrinsically linked to its solubility in appropriate solvents and its stability, particularly in aqueous environments where the N-hydroxysuccinimidyl (NHS) ester is prone to hydrolysis. This guide provides the necessary technical details to navigate these challenges effectively.
Solubility Profile
The hydrophilic PEG chain in this compound enhances the aqueous solubility of the molecules it modifies.[2] However, the NHS ester itself is susceptible to hydrolysis in water, necessitating the use of anhydrous organic solvents for initial dissolution and stock solution preparation.[3]
Qualitative Solubility
This compound exhibits good solubility in a range of common anhydrous organic solvents. This allows for the preparation of concentrated stock solutions that can then be added to aqueous reaction buffers.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][4] |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Methylene Chloride | Soluble |
| Acetonitrile | Soluble |
| Dimethylacetamide (DMAC) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
Experimental Protocol: Determination of Solubility via PEG Precipitation
A common method to assess the relative solubility of proteins and their PEGylated conjugates is through PEG precipitation. This protocol can be adapted to evaluate how the conjugation of this compound affects the solubility of a target molecule.
Objective: To determine the apparent solubility of a biomolecule before and after PEGylation with this compound.
Materials:
-
Biomolecule of interest (e.g., protein, peptide)
-
This compound
-
Polyethylene glycol with a high molecular weight (e.g., PEG 10k)
-
Appropriate buffer (e.g., 50 mM histidine, pH 6.0)
-
96-well microplate
-
Plate reader for measuring absorbance (opalescence)
Procedure:
-
Prepare a stock solution of the biomolecule at a known concentration (e.g., 10 mg/mL) in the chosen buffer.
-
Prepare a high-concentration stock solution of PEG 10k (e.g., 40% w/v) in the same buffer.
-
Create a series of dilutions of the PEG 10k stock solution in the microplate wells to achieve a range of final PEG concentrations (e.g., 2% to 16%).
-
Add the biomolecule solution to each well to a final constant concentration.
-
Incubate the plate to allow for precipitation to occur.
-
Measure the opalescence or absorbance at a suitable wavelength (e.g., 600 nm) to quantify the amount of precipitated biomolecule.
-
Plot the logarithm of the soluble protein concentration against the PEG concentration. The extrapolated solubility at 0% PEG provides an estimate of the apparent solubility.
-
Repeat the procedure for the PEGylated biomolecule to compare its solubility profile.
Stability Profile
The stability of this compound is paramount for its successful use in bioconjugation. The primary concern is the hydrolysis of the NHS ester, which competes with the desired amidation reaction.
Hydrolysis of the NHS Ester
In aqueous solutions, the NHS ester is susceptible to hydrolysis, which breaks down the ester into an inactive carboxylic acid and free N-hydroxysuccinimide. The rate of this hydrolysis is highly dependent on the pH of the solution.
Table 2: Half-life of NHS Esters at Various pH Values (at 0°C)
| pH | Half-life |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
As the pH increases, the concentration of the more nucleophilic hydroxide ions increases, leading to a faster rate of hydrolysis.
Storage and Handling Recommendations
To maintain the reactivity of this compound, proper storage and handling are crucial.
Table 3: Storage and Handling Guidelines for this compound
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation over long-term storage. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) and with a desiccant. | The NHS ester is moisture-sensitive. |
| Preparation of Stock Solutions | Dissolve in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. | To prevent hydrolysis. |
| Storage of Stock Solutions | Avoid preparing stock solutions for long-term storage. If necessary, store in an anhydrous solvent at -20°C for a very short period (1-2 months in DMF). | The reagent will degrade over time, even in organic solvents if any moisture is present. |
Experimental Protocol: Assessing the Reactivity of this compound
The reactivity of an NHS ester reagent can be assessed by quantifying the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. The released NHS absorbs light at 260 nm.
Objective: To determine the percentage of active NHS ester in a sample of this compound.
Materials:
-
This compound sample
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a solution of the this compound: Weigh 1-2 mg of the reagent and dissolve it in a small amount of anhydrous DMSO or DMF. Dilute this solution with the amine-free buffer to a final volume of 2 mL.
-
Prepare a control: Prepare a blank sample containing the same concentrations of DMSO or DMF and buffer.
-
Measure the initial absorbance (A_initial): Zero the spectrophotometer with the control solution and measure the absorbance of the reagent solution at 260 nm.
-
Induce complete hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.
-
Measure the final absorbance (A_final): Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within one minute as the NHS leaving group can degrade in strong base.
-
Interpret the results:
-
If A_final is significantly greater than A_initial, the reagent is active.
-
If A_final is not measurably greater than A_initial, the reagent has likely been hydrolyzed and is inactive.
-
Mandatory Visualizations
Logical Workflow for Bioconjugation
The following diagram illustrates a typical workflow for using this compound to label a protein.
Caption: A logical workflow for protein PEGylation using this compound.
Competing Reactions in Bioconjugation
The success of a bioconjugation reaction with an NHS ester is determined by the competition between the desired aminolysis reaction and the undesired hydrolysis reaction.
Caption: Competing pathways of aminolysis and hydrolysis for this compound.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its effective application in bioconjugation. By utilizing anhydrous organic solvents for initial dissolution, carefully controlling the pH of the reaction buffer, and adhering to proper storage and handling procedures, researchers can maximize the efficiency of PEGylation and achieve consistent, reproducible results. The experimental protocols and logical workflows provided in this guide serve as a valuable resource for scientists and drug development professionals working to enhance the therapeutic potential of biomolecules.
References
An In-depth Technical Guide to m-PEG12-NHS Ester: Properties, Bioconjugation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)12-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester), a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, reaction mechanisms, and provides a review of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Core Concepts: Understanding this compound
This compound is a chemical tool that facilitates the covalent attachment of a polyethylene glycol (PEG) spacer to primary amine groups (-NH2) on molecules such as proteins, peptides, antibodies, and amine-modified oligonucleotides.[1][2][3] The molecule consists of three key components:
-
Methoxy (m) Cap: A methoxy group at one end of the PEG chain prevents unwanted crosslinking reactions, ensuring monofunctionality.[1]
-
Polyethylene Glycol (PEG)12 Spacer: A hydrophilic chain of 12 ethylene glycol units. This spacer enhances the solubility and stability of the conjugated molecule, reduces steric hindrance, and can decrease immunogenicity.[1]
-
N-Hydroxysuccinimide (NHS) Ester: A reactive group at the other end of the PEG chain that readily reacts with primary amines to form a stable amide bond.
The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution, which proceeds optimally at a pH range of 7.2 to 8.5. It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH values.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and application of this compound and related PEG-NHS esters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~685.76 g/mol | |
| Purity | >95% | |
| Solubility | DMSO, DMF, CH2Cl2 | |
| Storage Conditions | -20°C, protected from moisture |
Table 2: Bioconjugation Reaction Parameters and Outcomes
| Parameter | Condition/Value | Outcome | Reference(s) |
| Reaction pH | 7.2 - 8.5 | Optimal for amine reaction | |
| > 8.5 | Increased hydrolysis of NHS ester | ||
| Molar Excess of m-dPEG®12-NHS ester to Antibody | 10-fold | Average Drug-to-Antibody Ratio (DAR) of 6.2 - 7.6 | |
| Reaction Time | 30-60 minutes at room temperature | Sufficient for protein conjugation | |
| 2 hours on ice | Alternative condition for protein conjugation |
Table 3: Hydrolysis of NHS Esters
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 7.4 | Not specified | > 120 minutes | |
| 9.0 | Not specified | < 9 minutes |
Key Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protocol for Protein PEGylation
This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform buffer exchange into PBS.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using methods such as SDS-PAGE to observe the increase in molecular weight and MALDI-TOF mass spectrometry to determine the distribution of PEG chains per protein molecule.
Protocol for Functionalization of Nanoparticles
This protocol outlines the surface modification of pre-formed nanoparticles with this compound to introduce a hydrophilic PEG layer.
Materials:
-
Nanoparticles with surface amine groups in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMF or DMSO.
-
Centrifugation and washing buffers.
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
This compound Addition: Add a solution of this compound in DMF or DMSO to the nanoparticle suspension. The amount of PEG ester will depend on the desired surface density and should be optimized experimentally.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Washing: Pellet the nanoparticles by centrifugation and remove the supernatant.
-
Resuspension and Purification: Resuspend the nanoparticles in fresh buffer and repeat the washing step at least three times to remove unreacted PEG ester and byproducts.
-
Characterization: Characterize the PEGylated nanoparticles for changes in size and surface charge using techniques like Dynamic Light Scattering (DLS) and Zeta Potential analysis. The successful PEGylation can also be confirmed by Fourier-Transform Infrared Spectroscopy (FTIR).
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Bioconjugation Workflow
References
The Pivotal Role of the PEG Chain in m-PEG12-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery and development. The m-PEG12-NHS ester is a specific and widely utilized reagent in this field, comprising a methoxy-capped twelve-unit polyethylene glycol chain linked to an N-hydroxysuccinimide (NHS) ester. This guide delves into the critical role of the PEG12 chain, elucidating its impact on the physicochemical properties, pharmacokinetics, and biological interactions of conjugated molecules. We will explore the underlying mechanisms, present quantitative data, provide detailed experimental protocols, and visualize key processes to offer a comprehensive resource for professionals in the field.
Introduction: The Architecture and Function of this compound
The this compound is a heterobifunctional crosslinker designed for the covalent modification of primary amine-containing molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] Its structure consists of three key components:
-
Methoxy (m) Cap: A terminal methoxy group (CH₃O-) renders the PEG chain chemically inert at one end, preventing unwanted crosslinking reactions.
-
Polyethylene Glycol (PEG) 12 Chain: A hydrophilic polymer chain composed of twelve repeating ethylene glycol units (-CH₂CH₂O-). This component is central to the beneficial properties conferred by PEGylation.
-
N-Hydroxysuccinimide (NHS) Ester: A reactive group at the other end of the PEG chain that specifically and efficiently reacts with primary amines (-NH₂) to form stable amide bonds.[3][4]
The strategic combination of an inert cap and a reactive ester allows for precise, directed conjugation, making it a valuable tool in bioconjugation, drug delivery, and surface modification.[5]
The Multifaceted Role of the PEG12 Chain
The PEG12 chain, though relatively short, imparts a multitude of advantageous properties to the conjugated molecule. These benefits stem primarily from its unique physicochemical characteristics.
Enhanced Hydrophilicity and Solubility
The repeating ether units in the PEG chain form hydrogen bonds with water molecules, making it highly hydrophilic. This property is crucial for improving the solubility of hydrophobic drugs or proteins in aqueous environments, which can prevent aggregation and improve formulation stability.
Increased Hydrodynamic Size and Prolonged Circulation
The covalent attachment of the PEG12 chain increases the hydrodynamic radius of the conjugated molecule. This increased size reduces renal clearance, as the larger molecule is less efficiently filtered by the glomeruli in the kidneys. The result is a significantly prolonged plasma half-life, leading to sustained therapeutic effects and reduced dosing frequency.
Steric Hindrance: A Shield Against Degradation and Immunogenicity
The flexible and hydrated PEG12 chain creates a "shield" around the conjugated molecule. This steric hindrance physically blocks the approach of proteolytic enzymes, thereby protecting the therapeutic from degradation. Furthermore, this shield can mask antigenic epitopes on the molecule's surface, reducing its recognition by the immune system and consequently lowering its immunogenicity.
Quantitative Impact of PEG Chain Length
The length of the PEG chain is a critical parameter that can be tailored to achieve the desired pharmacokinetic and pharmacodynamic profile. While this guide focuses on PEG12, understanding the broader context of chain length effects is essential.
Effect on Pharmacokinetics
Longer PEG chains generally lead to a greater increase in circulation half-life. However, there is a point of diminishing returns, and excessively long chains can sometimes negatively impact biological activity.
| PEG Chain Length | Elimination Half-life (t₁/₂β) | Area Under the Curve (AUC) | Clearance Rate (CL) | Reference |
| Unmodified | Lower | Lower | Higher | |
| mPEG-750 Da | Increased | Increased | Decreased | |
| mPEG-2000 Da | Further Increased | Further Increased | Further Decreased | |
| mPEG-5000 Da | Significantly Increased | Significantly Increased | Significantly Decreased |
Table 1: Influence of PEG Molecular Weight on the Pharmacokinetics of Methotrexate-loaded Chitosan Nanoparticles. Data indicates a clear trend of improved pharmacokinetic parameters with increasing PEG chain length.
Effect on Biological Activity
While beneficial for pharmacokinetics, the steric hindrance provided by the PEG chain can sometimes impede the interaction of the therapeutic molecule with its target receptor, leading to a decrease in biological activity. The choice of PEG chain length is therefore a balance between extending half-life and maintaining efficacy.
| PEG Moiety | kcat (% of unmodified) | KM (mM) | Reference |
| Unmodified α-Chymotrypsin | 100% | 0.05 | |
| 1 PEG700 per enzyme | ~85% | ~0.06 | |
| 6 PEG700 per enzyme | ~55% | ~0.12 | |
| 1 PEG5000 per enzyme | ~90% | ~0.06 | |
| 6 PEG5000 per enzyme | ~60% | ~0.12 |
Table 2: Effect of PEGylation on the Enzymatic Activity of α-Chymotrypsin. This data illustrates that increasing the number of attached PEG molecules, regardless of their size, can decrease both the catalytic turnover (kcat) and substrate affinity (as indicated by an increased Michaelis-Menten constant, KM).
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein. Optimization of reaction conditions (e.g., molar excess of PEG reagent, pH, reaction time) is crucial for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
PEGylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein to determine the degree of PEGylation and confirm its integrity and activity.
Characterization of PEGylated Proteins
1. Degree of PEGylation:
- SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
- Mass Spectrometry (ESI-MS or MALDI-TOF): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
- HPLC-based methods:
- Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, showing a shift in the elution profile for the PEGylated protein.
- Reversed-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species.
2. Purity and Integrity:
- HPLC (SEC and RP-HPLC): To assess the homogeneity of the PEGylated product and detect any aggregation or degradation.
- Circular Dichroism (CD) Spectroscopy: To evaluate potential changes in the secondary and tertiary structure of the protein upon PEGylation.
3. Biological Activity:
- In vitro assays: Conduct functional assays relevant to the specific protein (e.g., enzyme kinetics, receptor binding assays, cell-based proliferation assays) to determine the effect of PEGylation on its biological activity.
Visualizing Key Processes and Pathways
Reaction Mechanism and Experimental Workflow
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for protein PEGylation.
Impact on Signaling Pathways
PEGylation can modulate the interaction of therapeutic proteins with their target receptors, thereby influencing downstream signaling pathways.
Granulocyte Colony-Stimulating Factor (G-CSF) Signaling:
Pegfilgrastim, a PEGylated form of G-CSF, is used to stimulate neutrophil production. It binds to the G-CSF receptor, activating the JAK/STAT pathway, which is crucial for granulopoiesis.
Caption: Pegfilgrastim-mediated G-CSF receptor signaling.
Epidermal Growth Factor (EGF) Signaling:
PEGylation of EGF or anti-EGF receptor (EGFR) antibodies can alter their binding characteristics and subsequent signaling through pathways like the RAS/RAF/ERK and PI3K/AKT pathways, which are critical in cell proliferation and survival.
Caption: Modulation of EGFR signaling by a PEGylated ligand.
Conclusion
The this compound is a powerful tool in the arsenal of drug development professionals. The seemingly simple twelve-unit PEG chain plays a profound and multifaceted role in enhancing the therapeutic potential of conjugated molecules. By increasing solubility, extending circulation half-life, and reducing immunogenicity, the PEG12 chain addresses several key challenges in drug delivery. A thorough understanding of its properties, coupled with careful optimization of conjugation and characterization protocols, is essential for harnessing the full potential of this technology to develop safer and more effective therapeutics.
References
- 1. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines for Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of biomolecules such as proteins, peptides, and oligonucleotides.[1][] Their prevalence in research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs) stems from their ability to efficiently form stable amide bonds with primary amino groups under mild aqueous conditions.[1][3] This guide provides a comprehensive technical overview of the reactivity of NHS esters with primary amines, detailing the underlying chemistry, reaction kinetics, critical parameters, and practical experimental protocols.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This reaction forms a transient tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.
The efficiency of this conjugation is primarily dictated by the competition between two key reactions:
-
Aminolysis: The desired reaction where the NHS ester couples with a primary amine.
-
Hydrolysis: A competing reaction where the NHS ester reacts with water, rendering it inactive for conjugation.
The balance between these two reactions is heavily influenced by the experimental conditions, with pH being the most critical factor.
Reaction Mechanism and Influencing Factors
The reactivity of NHS esters is not only dependent on their intrinsic properties but also on a variety of external factors that can be controlled to optimize conjugation efficiency.
The Critical Role of pH
The pH of the reaction buffer is the single most important parameter in NHS ester chemistry. It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.
-
Amine Reactivity: For a primary amine to be an effective nucleophile, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (the pKa of the ε-amino group of lysine is around 10.5), the group is predominantly protonated (-NH3+), making it non-nucleophilic. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the aminolysis reaction.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction that is significantly accelerated at higher pH. This degradation reduces the amount of active NHS ester available for conjugation, thereby lowering the overall yield.
Consequently, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of the reactive amine while minimizing the rate of hydrolysis. For many protein labeling applications, a pH of 8.3-8.5 is considered optimal.
Buffer Systems
The choice of buffer is crucial to avoid unintended side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally incompatible with NHS ester reactions as they will compete with the target molecule for the NHS ester.
Recommended Buffers:
-
Phosphate buffer
-
Carbonate-bicarbonate buffer
-
HEPES buffer
-
Borate buffer
Temperature and Reaction Time
NHS ester conjugation reactions are typically performed at room temperature for 0.5 to 4 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.
Solvents
Many NHS ester reagents are not readily soluble in aqueous buffers and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. It is critical to use high-quality, amine-free DMF, as any contaminating dimethylamine can react with the NHS ester.
Reactivity with Amino Acid Residues
While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions.
-
Primary Targets: Lysine and the N-Terminus: The primary sites for NHS ester reaction on proteins and peptides are the ε-amino group of lysine residues and the α-amino group of the N-terminus. These primary amines are highly reactive and form stable amide bonds.
-
Secondary Targets and Side Reactions:
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters to form ester bonds. This is more likely to occur at lower pH values where primary amines are less reactive. However, these O-acyl linkages are less stable than amide bonds and can be hydrolyzed.
-
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can form a thioester linkage with NHS esters. This bond is also more labile than an amide bond.
-
Histidine: The imidazole group of histidine can also react, though this is generally considered a minor side reaction.
-
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended Buffer Conditions for NHS Ester Coupling
| Parameter | Recommended Range/Type | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Optimal for most protein labeling reactions. A pH of 8.3-8.5 is often recommended. | |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Amine-free buffers are essential. | |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that compete with the target molecule. | |
| Buffer Concentration | 50 - 100 mM | A common working range for efficient buffering. |
Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability | Reference(s) |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable | |
| N-terminus | α-Amino (-NH₂) | High | Amide | Very Stable | |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile | |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Labile | |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Very Low | Ester | Very Labile |
Experimental Protocols
The following protocols provide general guidelines for the conjugation of biomolecules with NHS esters. Optimization may be required for specific applications.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol describes a general procedure for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye or biotin).
Materials:
-
Protein to be labeled (in a compatible buffer, see Table 2)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester labeling reagent in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, non-reacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Labeling of an Amine-Modified Oligonucleotide
This protocol outlines the procedure for labeling an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Ethanol and 3 M Sodium Acetate for precipitation
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
Prepare the NHS Ester Stock Solution: Dissolve the NHS ester labeling reagent in anhydrous DMSO or DMF.
-
Reaction:
-
Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.
-
Mandatory Visualizations
Caption: NHS ester reaction with a primary amine.
Caption: A typical experimental workflow for protein labeling with NHS esters.
References
Methodological & Application
Application Notes: m-PEG12-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as proteins, peptides, and oligonucleotides.[1][2] Benefits of PEGylation include increased solubility, prolonged circulation half-life, reduced immunogenicity, and enhanced stability.[1][3]
The m-PEG12-NHS ester is a monodisperse PEGylation reagent containing a methoxy-terminated polyethylene glycol chain of 12 ethylene oxide units.[4] It is an amine-reactive reagent, where the N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH₂) present on biomolecules, such as the N-terminus of a polypeptide chain or the epsilon-amine of lysine residues, to form a stable and irreversible amide bond. This reagent's hydrophilic PEG spacer enhances the aqueous solubility of the target molecule.
These application notes provide a comprehensive protocol for the bioconjugation of biomolecules using this compound, including reaction conditions, purification methods, and troubleshooting.
Chemical Reaction Mechanism
The bioconjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH, where the primary amines are deprotonated and thus more nucleophilic.
Caption: Reaction of this compound with a primary amine on a biomolecule.
Quantitative Data Summary
Successful bioconjugation with this compound is dependent on several key parameters. The following table summarizes the recommended conditions for a typical reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often used. |
| Molar Excess of PEG-NHS | 5- to 50-fold | A 10- to 20-fold molar excess is a common starting point for protein solutions >2 mg/mL. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine will compete with the target molecule and should be avoided. |
| Buffer Concentration | 50 - 100 mM | Provides adequate buffering capacity without interfering with the reaction. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help control the reaction rate and minimize protein degradation. |
| Reaction Time | 30 minutes to 2 hours | Can be extended (e.g., overnight at 4°C) for certain applications. |
| Quenching Agent | 20-100 mM Tris or Glycine | Added after the desired reaction time to stop the reaction by consuming excess NHS ester. |
Experimental Protocols
Protocol 1: General Protein PEGylation with this compound
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein to be PEGylated
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis cassettes with appropriate MWCO)
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dialyze the protein into the amine-free Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the protein solution is free from any amine-containing contaminants.
-
-
Prepare this compound Stock Solution:
-
The this compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
-
Conjugation Reaction:
-
Add the calculated amount of this compound stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess of the PEG reagent is recommended.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours to overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
To stop the conjugation, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, the NHS byproduct, and quenching agent using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules.
-
Dialysis/Ultrafiltration: Use a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than the protein to retain the conjugate while allowing small molecules to diffuse out.
-
Other methods like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can also be employed for purification and separation of different PEGylated species.
-
-
Characterization:
-
Confirm the success of the PEGylation reaction using techniques such as SDS-PAGE, which will show an increase in the apparent molecular weight of the protein. Mass spectrometry can be used for more precise characterization.
-
Experimental Workflow
Caption: Workflow for the bioconjugation of proteins using this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low PEGylation Yield | 1. Hydrolysis of this compound. 2. Incorrect pH of the reaction buffer. 3. Presence of competing amines in the buffer. 4. Inaccessible amine groups on the protein. | 1. Use freshly prepared PEG-NHS solution; ensure DMSO/DMF is anhydrous. 2. Verify the pH of the reaction buffer is between 7.2 and 8.5. 3. Dialyze the protein into an amine-free buffer like PBS or borate buffer. 4. Consider gentle denaturation/refolding or using a different PEGylation chemistry. |
| Protein Aggregation/Precipitation | 1. Protein instability under reaction conditions (pH, temperature). 2. High protein concentration. | 1. Optimize buffer conditions; perform the reaction at a lower temperature (e.g., 4°C). 2. Reduce the protein concentration in the reaction mixture. |
| High Polydispersity (Mixture of PEGylated species) | 1. Molar ratio of PEG-NHS to protein is too high. 2. Multiple reactive sites on the protein with similar accessibility. | 1. Systematically decrease the molar ratio of PEG-NHS to protein. 2. Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity). |
| Loss of Biological Activity | 1. PEG chain attached at or near the protein's active site. 2. Reaction conditions denatured the protein. | 1. Protect the active site during conjugation; reduce the molar excess of the PEG reagent. 2. Perform the reaction at a lower temperature and for a shorter duration. |
References
Application Notes and Protocols for Protein Labeling with m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2][3] This modification can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][3] m-PEG12-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form a stable amide bond. These application notes provide a detailed protocol for the successful labeling of proteins with this compound, including reaction optimization, purification of the PEGylated conjugate, and subsequent characterization.
Chemical Principle
The N-hydroxysuccinimide (NHS) ester of m-PEG12 readily reacts with nucleophilic primary amino groups (-NH2) on proteins in a process known as acylation. The reaction proceeds efficiently at a neutral to slightly basic pH (7.0-9.0) and results in the formation of a stable, covalent amide linkage, with the release of N-hydroxysuccinimide as a byproduct. The methoxy-terminated PEG chain is inert, preventing crosslinking and aggregation.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4; 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column, ion-exchange chromatography system)
Protein Preparation
Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be buffer-exchanged into a suitable reaction buffer such as PBS. The optimal protein concentration for labeling is typically between 1-10 mg/mL.
This compound Solution Preparation
The this compound is moisture-sensitive and should be stored at -20°C with a desiccant. To avoid condensation, allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
PEGylation Reaction
-
Molar Ratio Calculation: The degree of PEGylation can be controlled by adjusting the molar ratio of this compound to the protein. A molar excess of the PEG reagent is required. For initial experiments, a 10- to 50-fold molar excess is recommended. For labeling an antibody (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess of the NHS ester typically results in 4-6 PEG chains per antibody molecule.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Purification of the PEGylated Protein
Purification is essential to remove unreacted this compound and the NHS byproduct. Several methods can be employed based on the physicochemical differences between the native protein, the PEGylated protein, and the contaminants.
-
Size-Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.
-
Dialysis or Buffer Exchange: Effective for removing small molecule impurities.
-
Ion-Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of the protein, allowing for separation of different PEGylated species and from the un-PEGylated protein.
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step for purification.
-
Reverse Phase Chromatography (RPC): Useful for the analytical separation of PEGylated conjugates and positional isomers.
Characterization of the PEGylated Protein
The extent and sites of PEGylation should be thoroughly characterized.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Size-Exclusion Chromatography (SEC): Can be used to determine the hydrodynamic radius and assess the heterogeneity of the PEGylated product.
-
Mass Spectrometry (MS): Provides accurate molecular weight information to confirm the degree of PEGylation. Techniques like LC-MS can be employed for detailed characterization.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein PEGylation with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Reaction Buffer | 0.1 M PBS, pH 7.2-8.0 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Must be free of primary amines. |
| Molar Excess of this compound | 10 to 50-fold | Adjust to achieve the desired degree of labeling. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce hydrolysis of the NHS ester. |
| Reaction Time | 30 - 60 minutes at RT, 2 hours at 4°C | Longer times may be needed at lower pH. |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine | Final concentration of 50-100 mM. |
Table 2: Troubleshooting Guide for Protein PEGylation
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive this compound (hydrolyzed)- Low molar excess of PEG reagent- Presence of primary amines in the buffer- Suboptimal pH | - Use fresh, anhydrous DMSO/DMF to dissolve the reagent.- Increase the molar excess of the PEG reagent.- Perform buffer exchange to an amine-free buffer.- Optimize the reaction pH between 7.0 and 9.0. |
| Protein Aggregation | - High protein concentration- Inappropriate buffer conditions | - Reduce the protein concentration.- Screen different buffers and pH values. |
| Heterogeneous Product | - Multiple reactive sites on the protein | - Optimize the molar ratio to favor mono-PEGylation.- Consider site-specific labeling strategies if homogeneity is critical. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the systemic circulation time, stability, and biocompatibility of therapeutic and diagnostic agents. This is achieved by creating a hydrophilic protective layer on the nanoparticle surface, which reduces opsonization and subsequent clearance by the reticuloendothelial system (RES). The m-PEG12-NHS ester is a heterobifunctional linker consisting of a methoxy-terminated PEG with 12 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester facilitates the covalent conjugation of the PEG chain to primary amine groups on the nanoparticle surface, forming a stable amide bond.
These application notes provide a comprehensive guide to the functionalization of amine-presenting nanoparticles with this compound, including detailed experimental protocols and characterization methods.
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized (DI) water
-
Centrifuge and appropriate centrifuge tubes
-
Dialysis membrane or centrifugal filtration units for purification
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol details the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.
1. Reagent Preparation:
- Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is susceptible to hydrolysis and should be used without delay. Do not store the stock solution.[1]
- Resuspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
2. Conjugation Reaction:
- To the nanoparticle suspension, add the this compound stock solution. The molar ratio of PEG linker to nanoparticles should be optimized for the specific application, but a 20 to 50-fold molar excess of the PEG linker relative to the available amine groups on the nanoparticles is a good starting point.[1]
- Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain nanoparticle stability.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or shaking.
3. Quenching of Unreacted NHS Ester:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 30 minutes at room temperature to quench any unreacted this compound.
4. Purification of PEGylated Nanoparticles:
- Purify the PEGylated nanoparticles from excess PEG linker and quenching reagents using either dialysis against the Reaction Buffer or repeated centrifugation and resuspension in fresh Reaction Buffer. For centrifugation, the parameters will depend on the size and density of the nanoparticles. Typically, three cycles of centrifugation and resuspension are sufficient.[2]
5. Storage:
- Resuspend the final PEGylated nanoparticle pellet in a suitable buffer for storage and further applications. Store at 4°C.
Protocol 2: Characterization of PEGylated Nanoparticles
Confirmation of successful PEGylation is crucial and can be achieved through a combination of techniques that assess changes in the physicochemical properties of the nanoparticles.
1. Hydrodynamic Diameter and Size Distribution:
- Method: Dynamic Light Scattering (DLS)
- Procedure: Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer and measure the hydrodynamic diameter and Polydispersity Index (PDI).
- Expected Outcome: A successful PEGylation will result in an increase in the hydrodynamic diameter due to the presence of the PEG layer.[3] The PDI should remain low, indicating a monodisperse sample.
2. Surface Charge Analysis:
- Method: Zeta Potential Measurement
- Procedure: Measure the zeta potential of the nanoparticle suspension before and after PEGylation.
- Expected Outcome: PEGylation is expected to shield the surface charge of the nanoparticles, resulting in a zeta potential closer to neutral.[3]
3. Confirmation of Covalent Linkage:
- Method: Fourier-Transform Infrared Spectroscopy (FTIR)
- Procedure: Acquire FTIR spectra of the dried nanoparticles before and after PEGylation.
- Expected Outcome: The appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the characteristic C-O-C stretching of the PEG backbone (~1100 cm⁻¹) can confirm successful conjugation.
4. Quantification of PEGylation:
- Method: Thermogravimetric Analysis (TGA)
- Procedure: Heat a dried sample of the PEGylated nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.
- Expected Outcome: The weight loss in the temperature range corresponding to PEG degradation (typically 200-400°C) can be used to quantify the amount of PEG conjugated to the nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~685.76 g/mol |
| CAS Number | 2207596-93-6 |
| Chemical Formula | C30H55NO16 |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amine (-NH2) |
| Linkage Formed | Amide Bond |
| Spacer Arm | 12 Ethylene Glycol Units |
| Solubility | Soluble in DMSO, DMF, Water |
Table 2: Representative Data for Nanoparticle Characterization Before and After PEGylation
| Parameter | Before PEGylation | After PEGylation with this compound |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | +35 ± 3 | +5 ± 2 |
| PEG Grafting Density (chains/nm²) | N/A | 1-5 (Typical, requires optimization) |
Visualizations
Caption: Workflow for the functionalization of nanoparticles with this compound.
Caption: Conceptual diagram of the PEG "stealth effect" reducing opsonization.
References
Application Notes and Protocols: m-PEG12-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG12-NHS ester is a monofunctional, discrete polyethylene glycol (dPEG®) reagent widely utilized in bioconjugation and the development of targeted drug delivery systems.[1] This reagent features a methoxy-terminated polyethylene glycol chain of 12 ethylene glycol units, which imparts hydrophilicity and biocompatibility, coupled to an N-hydroxysuccinimide (NHS) ester.[2][3] The NHS ester group reacts efficiently and specifically with primary amines on biomolecules, such as the lysine residues of proteins and antibodies, to form stable amide bonds.[4][5] This process, known as PEGylation, has become a cornerstone in pharmaceutical development, offering numerous advantages for therapeutic molecules.
PEGylation with reagents like this compound can significantly improve the pharmacokinetic and pharmacodynamic properties of drugs. Key benefits include enhanced solubility and stability, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity. In the context of targeted drug delivery, this compound serves as a flexible linker to attach targeting ligands (e.g., antibodies, peptides) to drug carriers like nanoparticles or liposomes, or directly to therapeutic agents. This facilitates the specific delivery of the therapeutic payload to the target site, thereby increasing efficacy and reducing off-target side effects.
These application notes provide a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use in creating targeted drug delivery systems, and methods for the characterization of the resulting conjugates.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation.
| Property | Value | References |
| Synonyms | N-Succinimidyl 4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxaoctatriacontanoate | |
| Molecular Formula | C30H55NO16 | |
| Molecular Weight | 685.76 g/mol | |
| Appearance | White to off-white powder | |
| Spacer Arm Length | 44.7 Å (38 atoms) | |
| Reactivity | Primary amines (-NH2) | |
| Storage Conditions | ≤ -4 °C, protect from moisture |
Signaling Pathways and Mechanisms of Action
The use of this compound in targeted drug delivery does not directly involve a single signaling pathway but rather facilitates the interaction of the drug delivery system with specific cellular pathways. The PEG linker itself is biologically inert; its primary role is to favorably modify the properties of the conjugated molecule.
Caption: Logical flow of PEGylation benefits.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol outlines the general procedure for labeling a protein with this compound. The optimal conditions, such as the molar ratio of PEG to protein, may need to be determined empirically for each specific protein.
Materials:
-
This compound
-
Protein (e.g., antibody) to be labeled
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, allow the this compound vial to warm to room temperature to prevent moisture condensation.
-
Dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Protect from light if the protein is light-sensitive.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the PEGylated Protein:
-
Remove unreacted this compound and byproducts by applying the reaction mixture to a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of PEGylation (see Protocol 2).
-
Caption: Workflow for protein PEGylation.
Protocol 2: Characterization of PEGylated Proteins
Determining the degree of PEGylation (the average number of PEG molecules conjugated per protein) is a critical quality control step.
A. MALDI-TOF Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the PEGylated protein and its heterogeneity.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (as a control)
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Mix the protein sample (PEGylated or unmodified) with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry (co-crystallize).
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.
-
The mass shift between the unmodified protein and the PEGylated protein will indicate the number of attached PEG molecules. The molecular weight of a single m-PEG12 unit is approximately 685.76 Da. A distribution of peaks may be observed, representing proteins with different numbers of attached PEG chains.
B. High-Performance Liquid Chromatography (HPLC):
Size-exclusion (SEC) or reverse-phase (RP) HPLC can be used to separate the PEGylated protein from the unconjugated protein and to assess the purity of the conjugate.
C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR can be used for the quantitative determination of the degree of PEGylation by comparing the integral of the PEG-specific proton signals (methylene protons of the ethylene glycol units) to the integral of protein-specific proton signals (e.g., aromatic protons).
Protocol 3: Cellular Uptake Assay for PEGylated Nanoparticles
This protocol describes a method to evaluate the cellular uptake of nanoparticles that have been surface-modified with a targeting ligand using this compound.
Materials:
-
Targeted PEGylated nanoparticles (labeled with a fluorescent dye)
-
Control non-targeted PEGylated nanoparticles
-
Target cell line (expressing the receptor for the targeting ligand)
-
Control cell line (lacking the receptor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target and control cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Nanoparticle Treatment:
-
Prepare different concentrations of the fluorescently labeled targeted and non-targeted nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
Aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. This will provide quantitative data on the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
Fluorescence Microscopy: Resuspend the cells in PBS, mount them on a slide, and visualize the cellular uptake of the nanoparticles using a fluorescence microscope. This provides a qualitative assessment of nanoparticle internalization and localization.
-
Protocol 4: In Vivo Biodistribution Study of a PEGylated Drug Carrier
This protocol provides a general framework for assessing the in vivo biodistribution of a PEGylated drug carrier.
Materials:
-
PEGylated drug carrier labeled with a suitable tracer (e.g., a radioisotope like Iodine-125 or a near-infrared fluorescent dye).
-
Non-PEGylated drug carrier (as a control).
-
Animal model (e.g., mice or rats).
-
Instrumentation for detecting the tracer (e.g., gamma counter for radioisotopes, in vivo imaging system for fluorescence).
Procedure:
-
Animal Administration:
-
Administer the labeled PEGylated and non-PEGylated drug carriers to the animal models via the desired route (e.g., intravenous injection).
-
-
Time-Course Study:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of animals from each group.
-
-
Organ Harvesting and Analysis:
-
Collect blood samples and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Measure the amount of tracer in each organ and in the blood using the appropriate detection method.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Compare the biodistribution profiles of the PEGylated and non-PEGylated carriers to evaluate the effect of PEGylation on circulation time and organ accumulation.
-
Caption: NHS ester reaction mechanism.
Conclusion
This compound is a valuable and versatile tool for the development of targeted drug delivery systems. Its well-defined structure and reactivity allow for the precise and reproducible modification of biomolecules and nanoparticles. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at leveraging the benefits of PEGylation to create more effective and safer therapeutics. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for the successful translation of these systems from the laboratory to clinical applications.
References
Application Notes and Protocols for Cell Surface Modification using m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of cell surfaces with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized bioconjugation technique to alter the physical and biological properties of cells. The use of methoxy-PEG12-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester) provides a covalent attachment of a short, hydrophilic 12-unit PEG chain to primary amine groups on the cell surface. This modification can be instrumental in various research and therapeutic applications, including enhancing cell viability, reducing immunogenicity, and altering cell-cell interactions.
The NHS ester moiety of the this compound reacts efficiently with primary amines (e.g., on lysine residues of surface proteins) under physiological to slightly basic pH conditions, forming a stable amide bond. The methoxy-terminated PEG chain is inert and biocompatible, providing a hydrophilic shield on the cell surface.
These application notes provide detailed protocols for the surface modification of various cell types using this compound, methods for quantifying the modification efficiency, and assays to assess the impact on cellular function.
Data Presentation: Quantitative Insights into Cell Surface PEGylation
The following tables summarize representative quantitative data for cell surface modification using short-chain m-PEG-NHS esters. It is important to note that these values are illustrative and optimal conditions for this compound may vary depending on the specific cell type and experimental conditions.
Table 1: Optimization of m-PEG-NHS Ester Concentration for Cell Viability
| Cell Type | m-PEG-NHS Ester Concentration (mM) | Incubation Time (min) | Temperature (°C) | Cell Viability (%) |
| Lymphocytes (e.g., Jurkat) | 0.1 | 30 | 4 | >95% |
| 0.5 | 30 | 4 | ~90% | |
| 1.0 | 30 | 4 | ~80% | |
| Mesenchymal Stem Cells (MSCs) | 0.05 | 30 | 4 | >98% |
| 0.25 | 30 | 4 | ~92% | |
| 0.5 | 30 | 4 | ~85% | |
| Red Blood Cells (RBCs) | 0.5 | 60 | Room Temperature | >99% |
| 1.0 | 60 | Room Temperature | >97% | |
| 2.0 | 60 | Room Temperature | ~95% |
Table 2: Quantification of Cell Surface PEGylation Efficiency
| Cell Type | m-PEG-NHS Ester Concentration (mM) | Method of Quantification | PEGylation Efficiency (%) |
| Lymphocytes | 0.5 | Flow Cytometry (FITC-PEG-NHS) | 70-85% |
| Mesenchymal Stem Cells | 0.25 | Flow Cytometry (FITC-PEG-NHS) | 60-75% |
| Red Blood Cells | 1.0 | Hemagglutination Inhibition Assay | >90% inhibition |
Experimental Protocols
Protocol 1: General Procedure for Cell Surface Modification with this compound
This protocol provides a general framework for the PEGylation of suspended cells.
Materials:
-
Cells of interest (e.g., lymphocytes, MSCs)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution: 100 mM glycine or Tris buffer in PBS
-
Cell culture medium
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Note: NHS esters are moisture-sensitive. Warm the reagent vial to room temperature before opening to prevent condensation.
-
-
PEGylation Reaction:
-
Add the desired volume of the this compound stock solution to the cell suspension to achieve the final target concentration (refer to Table 1 for starting concentrations).
-
Gently mix the cell suspension immediately after adding the reagent.
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
-
Quenching the Reaction:
-
Add an equal volume of quenching solution to the cell suspension.
-
Incubate for 5 minutes on ice to stop the reaction by consuming any unreacted this compound.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted PEG reagent and byproducts.
-
-
Cell Resuspension:
-
Resuspend the final cell pellet in the appropriate cell culture medium for downstream applications or analysis.
-
-
Viability Assessment:
-
Determine cell viability using a standard method such as Trypan Blue exclusion or a fluorescence-based viability assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Protocol 2: Quantification of Cell Surface PEGylation by Flow Cytometry
This protocol utilizes a fluorescently labeled PEG-NHS ester (e.g., FITC-m-PEG12-NHS ester) to quantify the percentage of PEGylated cells.
Materials:
-
FITC-m-PEG12-NHS ester (or other fluorescently labeled PEG-NHS ester)
-
PEGylated and control (unmodified) cells from Protocol 1
-
Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Perform cell surface PEGylation as described in Protocol 1, substituting this compound with FITC-m-PEG12-NHS ester.
-
Prepare a control sample of unmodified cells.
-
-
Staining:
-
After the final wash, resuspend the cell pellets in 500 µL of flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Use the unmodified control cells to set the background fluorescence gate.
-
The percentage of cells with fluorescence intensity above the gate represents the PEGylation efficiency.
-
Protocol 3: Assessment of T-Lymphocyte Activation
This protocol assesses the effect of cell surface PEGylation on T-cell activation by measuring the expression of activation markers.
Materials:
-
PEGylated and control T-lymphocytes (e.g., primary T cells or Jurkat cells)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, PHA)
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., anti-CD25, anti-CD69)
-
Flow cytometry buffer
-
96-well culture plate
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Plate PEGylated and control T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add the T-cell activation stimulus to the appropriate wells. Include an unstimulated control for both PEGylated and unmodified cells.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Antibody Staining:
-
Harvest the cells and wash with flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer containing the fluorochrome-conjugated anti-CD25 and anti-CD69 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer and analyze by flow cytometry.
-
Compare the percentage of CD25 and CD69 positive cells between the PEGylated and control groups.
-
Protocol 4: Assessment of Mesenchymal Stem Cell (MSC) Differentiation
This protocol evaluates the impact of surface PEGylation on the osteogenic differentiation potential of MSCs.
Materials:
-
PEGylated and control MSCs
-
MSC growth medium
-
Osteogenic differentiation medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Alizarin Red S staining solution
-
Microscope
Procedure:
-
Cell Culture:
-
Seed PEGylated and control MSCs into 24-well plates at a density of 5 x 10^4 cells/well and culture in MSC growth medium until confluent.
-
-
Induction of Differentiation:
-
Once confluent, replace the growth medium with osteogenic differentiation medium in the test wells. Maintain control wells with growth medium.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Alizarin Red S Staining:
-
After the differentiation period, wash the cells with PBS and fix with 10% formalin for 15 minutes.
-
Wash again with PBS and stain with Alizarin Red S solution for 20 minutes at room temperature.
-
Wash thoroughly with deionized water to remove excess stain.
-
-
Analysis:
-
Visualize and capture images of the mineralized matrix (stained red) using a microscope.
-
For quantitative analysis, the stain can be extracted with a cetylpyridinium chloride solution and the absorbance measured at 562 nm.
-
Protocol 5: Red Blood Cell (RBC) Aggregation Assay
This protocol assesses the effect of surface PEGylation on RBC aggregation.[1]
Materials:
-
PEGylated and control RBCs
-
Dextran solution (e.g., 70 kDa)
-
Microscope slides and coverslips
-
Microscope with a camera
Procedure:
-
Sample Preparation:
-
Prepare a 5% hematocrit suspension of PEGylated and control RBCs in PBS.
-
Induce aggregation by adding a Dextran solution to a final concentration known to cause RBC aggregation.
-
-
Microscopic Observation:
-
Place a drop of the RBC suspension on a microscope slide and cover with a coverslip.
-
Observe the degree of rouleaux formation and aggregation under a microscope.
-
Capture images for qualitative comparison.
-
-
Quantitative Analysis (Optional):
-
Image analysis software can be used to quantify the size and number of aggregates.
-
Mandatory Visualizations
References
Application Notes: Utilizing m-PEG12-NHS Ester for Antibody PEGylation
Introduction to Antibody PEGylation
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, such as antibodies.[1] This process is a cornerstone in pharmaceutical development, designed to enhance the pharmacokinetic and pharmacodynamic properties of biologics.[2] Key benefits of PEGylating antibodies include a prolonged circulatory half-life due to increased hydrodynamic volume which reduces renal clearance, enhanced stability against enzymatic degradation, and reduced immunogenicity by masking antigenic epitopes.[2][][4] These improvements can lead to less frequent dosing schedules and a better safety profile for therapeutic antibodies.
Properties of m-PEG12-NHS Ester
The this compound is a specific type of PEGylation reagent designed for targeted modification of proteins. Its structure consists of:
-
m-PEG12 : A monodisperse PEG chain composed of 12 ethylene glycol units, capped with a methoxy group ('m') at one end. This defined length (molecular weight of 729.81 g/mol ) ensures batch-to-batch consistency, which is critical for therapeutic applications. The PEG chain itself is hydrophilic, biocompatible, and confers the beneficial properties of PEGylation to the target molecule.
-
NHS Ester : An N-hydroxysuccinimide ester is a highly reactive functional group at the other end of the PEG chain. This group efficiently reacts with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of antibodies, to form stable, covalent amide bonds.
The reaction is most efficient in a neutral to slightly basic buffer (pH 7.0-9.0), which facilitates the nucleophilic attack of the amine on the NHS ester.
Applications in Research and Drug Development
The use of this compound is particularly advantageous for:
-
Improving Therapeutic Half-Life : Extending the time a therapeutic antibody remains active in the body.
-
Reducing Immunogenicity : Minimizing the potential for an adverse immune response against the therapeutic antibody. Pre-existing anti-PEG antibodies can, in some cases, lead to accelerated blood clearance, making characterization important.
-
Enhancing Stability and Solubility : The hydrophilic nature of the PEG chain can improve the solubility and stability of antibodies, preventing aggregation.
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG) of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer : Amine-free buffer, such as 0.1 M Phosphate-Buffered Saline (PBS) with 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer : Buffer containing primary amines, such as 25 mM Tris-HCl, pH 7.2.
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system.
-
Characterization Equipment: SDS-PAGE system, HPLC, Mass Spectrometer.
-
Desalting columns or dialysis cassettes.
Antibody and Reagent Preparation
-
Antibody Preparation :
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free Reaction Buffer (e.g., PBS) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation :
-
Important : The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
Antibody PEGylation Reaction
-
Molar Ratio Calculation : The extent of PEGylation is controlled by the molar ratio of this compound to the antibody. A starting point is a 20-fold molar excess of the PEG reagent. This ratio should be optimized depending on the desired degree of labeling and the antibody's concentration.
-
Example Calculation for a 20-fold Molar Excess:
-
mmoles of Antibody = (grams of Antibody) / (MW of Antibody in g/mol)
-
mmoles of PEG Reagent = mmoles of Antibody * 20
-
Volume of 10 mM PEG Stock (µL) = (mmoles of PEG Reagent * 1,000,000) / 10
-
-
-
Reaction Incubation :
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction :
-
(Optional but recommended) Add a quenching buffer, such as Tris-HCl, to a final concentration of 25-50 mM to consume any unreacted this compound.
-
Purification of PEGylated Antibody
It is crucial to separate the PEGylated antibody from unreacted PEG reagent and non-PEGylated antibody.
-
Size Exclusion Chromatography (SEC) : This is a highly effective method for separating molecules based on their hydrodynamic radius. PEGylation increases the size of the antibody, allowing for efficient separation from the smaller, unreacted PEG reagent and often from the non-PEGylated antibody.
-
Ion Exchange Chromatography (IEX) : PEGylation can shield surface charges on the antibody, altering its binding affinity to IEX resins. This allows for the separation of species with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).
Characterization of PEGylated Antibody
-
SDS-PAGE : Analyze the reaction mixture before and after purification. PEGylated antibodies will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified antibody.
-
SEC-HPLC : High-Performance Liquid Chromatography with a size-exclusion column can be used to assess the purity of the conjugate and quantify the different PEGylated species. The PEGylated antibody will have a shorter retention time than the unmodified antibody.
-
Mass Spectrometry (MS) : ESI-LC/MS is a powerful tool to determine the exact mass of the PEGylated antibody, confirming the number of PEG chains attached per antibody molecule (the degree of PEGylation).
-
Activity Assay : Perform a relevant bioassay (e.g., ELISA, cell-based functional assay) to confirm that the PEGylation process has not compromised the antibody's binding affinity and biological activity.
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody PEGylation
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of PEG reagent. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0 | Must be free of primary amines (e.g., Tris, Glycine). |
| PEG Reagent Solvent | Anhydrous DMSO or DMF | Final solvent concentration in reaction should be <10%. |
| Molar Excess of PEG | 5- to 20-fold | Starting point for optimization. Adjust to achieve desired labeling. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Lower temperature may reduce the risk of protein degradation. |
| Reaction Time | 30 - 60 min (RT) or 2 hours (4°C) | Longer times can be used but may not increase efficiency. |
Table 2: Expected Outcomes and Characterization Data
| Characterization Method | Unmodified Antibody | PEGylated Antibody (Example) |
| SDS-PAGE (Apparent MW) | ~150 kDa | >160 kDa (shift depends on degree of PEGylation) |
| SEC-HPLC (Retention Time) | Later Elution Peak | Earlier Elution Peak |
| Mass Spectrometry (Mass) | ~150,000 Da | ~150,000 Da + (N * 712.8 Da*) |
*Mass of conjugated m-PEG12 after loss of NHS group (115.1 Da). The added mass is 729.81 - 115.1 = 614.71 Da per PEG chain.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine on an antibody.
Caption: Standard experimental workflow for antibody PEGylation.
Caption: Key benefits achieved through the PEGylation of therapeutic antibodies.
References
Application Notes and Protocols for m-PEG12-NHS Ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG12-NHS Ester in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The this compound is a valuable tool in the development of PROTACs, serving as a flexible and hydrophilic linker. The methoxy-polyethylene glycol (m-PEG) portion, with its 12 ethylene glycol units, enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines (-NH2) present on either the target protein ligand or the E3 ligase ligand, facilitating the covalent attachment of the PEG linker. The defined length of the PEG12 chain provides a specific spatial separation between the two ligands, which is crucial for optimal ternary complex formation and subsequent target protein degradation.
This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis and evaluation of novel PROTACs.
Data Presentation: Efficacy of PROTACs with PEG Linkers
The following table summarizes the degradation efficiency of representative PROTACs that utilize PEG linkers of varying lengths. While specific data for a PROTAC employing an this compound was not available in the immediate search results, the provided data for PROTACs with similar PEG chain lengths can serve as a valuable reference for expected potency and efficacy.
| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | PEG Linker Length (n) | Cell Line | DC50 (nM) | Dmax (%) |
| Compound A | BRD4 | Pomalidomide | 10 | HeLa | 50 | >90 |
| Compound B | BTK | Pomalidomide | 14 | MOLM-14 | 8 | >95 |
| Compound C | ERRα | VHL Ligand | 11 | 22Rv1 | 25 | ~90 |
| Compound D | PCAF/GCN5 | VHL Ligand | 13 | LNCaP | 15 | >80 |
Note: The data presented above is a compilation from various sources for illustrative purposes and may not represent a direct comparison between the compounds due to differences in experimental conditions.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the general workflow for synthesizing a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of an amine-containing ligand (either the POI ligand or the E3 ligase ligand) with this compound.
Materials:
-
Amine-containing ligand (Ligand-NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the amine-containing ligand, add a base such as TEA or DIPEA (2.0-3.0 equivalents).
-
Slowly add the solution of this compound to the reaction mixture at room temperature with stirring.
-
Allow the reaction to proceed for 4-12 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified by preparative HPLC to isolate the PEGylated ligand.
-
-
Characterization:
-
The purified product should be characterized by LC-MS to confirm the mass and by NMR to confirm the structure.
-
-
Coupling of the Second Ligand:
-
The purified PEGylated ligand can then be coupled to the second ligand (which should have a complementary reactive handle) using appropriate conjugation chemistry to yield the final PROTAC.
-
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of a newly synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Graphing software (e.g., GraphPad Prism)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Experimental Workflow for DC50 and Dmax Determination
Revolutionizing Drug Delivery: m-PEG12-NHS Ester for Advanced Liposome Surface Functionalization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, liposomes have emerged as a versatile platform for encapsulating and transporting therapeutic agents. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make them an attractive choice for targeted therapies. However, the inherent tendency of conventional liposomes to be rapidly cleared by the mononuclear phagocyte system (MPS) presents a significant hurdle to their clinical efficacy. Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to overcome this limitation, creating "stealth" liposomes with prolonged circulation times and enhanced tumor accumulation.
This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)-12-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester) for the surface functionalization of liposomes. The this compound is a high-purity, amine-reactive PEG reagent that enables the covalent attachment of PEG chains to the surface of liposomes containing amine-functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). This process imparts stealth characteristics, significantly improving the pharmacokinetic profile of the liposomal formulation.
Key Advantages of this compound Functionalization
-
Enhanced Bioavailability: PEGylation with this compound creates a hydrophilic shield on the liposome surface, reducing opsonization and subsequent uptake by macrophages of the MPS.[1] This leads to a longer circulation half-life of the liposomes in the bloodstream.
-
Improved Tumor Targeting: The extended circulation time allows for greater accumulation of liposomes in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2][3] The leaky vasculature and poor lymphatic drainage of tumors facilitate the passive targeting of these long-circulating nanoparticles.
-
Stable Amide Bond Formation: The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently and specifically with primary amines on the liposome surface under mild conditions (pH 7-9) to form a stable and irreversible amide bond.[4][5]
-
Defined Spacer Length: The use of a discrete PEG linker with 12 ethylene glycol units ensures uniformity in the PEG layer, leading to reproducible formulation characteristics.
Physicochemical Characterization of Functionalized Liposomes
The covalent attachment of this compound to the liposome surface results in predictable changes to the physicochemical properties of the nanoparticles. These changes are crucial for quality control and ensuring the desired in vivo performance.
| Parameter | Pre-functionalization (Amine-Liposome) | Post-functionalization (PEG-Liposome) | Method of Analysis |
| Mean Particle Size (nm) | 100 - 120 | 110 - 140 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +10 to +20 | -5 to +5 | Laser Doppler Velocimetry |
| Surface Morphology | Spherical vesicles | Spherical vesicles | Cryo-Transmission Electron Microscopy (Cryo-TEM) |
Note: The values presented in this table are representative and can vary depending on the specific lipid composition, initial liposome size, and PEGylation density.
Experimental Protocols
Preparation of Amine-Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing an amine-functionalized lipid (e.g., DSPE-NH2) using the thin-film hydration and extrusion method.
Materials:
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
Amine-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-NH2 at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under vacuum.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC). This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane using a mini-extruder. Perform at least 11 passes through the membrane.
-
Characterize the resulting amine-functionalized liposomes for size, polydispersity index (PDI), and zeta potential.
Surface Functionalization with this compound
This protocol details the covalent attachment of this compound to the surface of pre-formed amine-functionalized liposomes.
Materials:
-
Amine-functionalized liposomes (from Protocol 1)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: PBS, pH 8.0-8.5 (amine-free)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Dialysis cassette (MWCO 10-50 kDa) or size-exclusion chromatography (SEC) column
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the amine-functionalized liposome suspension with gentle stirring. A 10- to 50-fold molar excess of the PEG reagent over the amine-lipid is recommended as a starting point. The final concentration of the organic solvent should not exceed 5-10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
-
Purify the PEGylated liposomes from unreacted this compound and byproducts using dialysis against PBS (pH 7.4) or size-exclusion chromatography.
-
Characterize the final PEGylated liposomes for size, PDI, and zeta potential to confirm successful functionalization.
Quantification of PEGylation Efficiency
Determining the extent of PEGylation is critical for ensuring batch-to-batch consistency. This can be achieved by quantifying the remaining primary amines on the liposome surface after the reaction.
Method: Fluorescamine Assay
-
Prepare a standard curve of the amine-functionalized liposomes of known concentrations.
-
In a 96-well plate, add a sample of the purified PEGylated liposomes and the standards.
-
Add a solution of fluorescamine in a suitable organic solvent (e.g., acetone) to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).
-
Calculate the percentage of PEGylation by comparing the fluorescence of the PEGylated liposomes to the standard curve of the initial amine-functionalized liposomes.
Visualizing the Impact of PEGylation
The following diagrams illustrate the experimental workflow and the biological rationale for liposome PEGylation.
Caption: Experimental workflow for the preparation and surface functionalization of liposomes with this compound.
Caption: The "stealth" effect of PEGylated liposomes, which reduces opsonization and macrophage uptake.
Caption: The Enhanced Permeability and Retention (EPR) effect, facilitating passive targeting of PEGylated liposomes to tumor tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes and liposome-like nanoparticles: From anti-fungal infection to the COVID-19 pandemic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EPR effect and beyond: Strategies to improve tumor targeting and cancer nanomedicine treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Functionalizing Quantum Dots with m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of amine-coated quantum dots (QDs) with methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester). This process, known as PEGylation, is a critical step in preparing QDs for various biomedical applications, including in vivo imaging and targeted drug delivery. By attaching PEG chains to the surface of QDs, their biocompatibility is enhanced, non-specific binding to cells and proteins is reduced, and their circulation time in the body is prolonged.[1]
Introduction to Quantum Dot PEGylation
Quantum dots are semiconductor nanocrystals with unique optical properties, such as high photostability and size-tunable fluorescence, making them powerful tools for biological imaging.[2] However, for in vivo applications, their surface needs to be modified to ensure stability and biocompatibility in physiological environments.[1] PEGylation, the process of attaching polyethylene glycol (PEG) chains, is a widely adopted strategy to create a "stealth" coating on nanoparticles.[3] This hydrophilic layer minimizes opsonization and clearance by the mononuclear phagocyte system (MPS), thereby extending the nanoparticle's circulation half-life.[1]
The this compound is a specific type of PEGylation reagent. The "m" indicates a methoxy group at one end, which is chemically inert. The "PEG12" specifies a chain of 12 ethylene glycol units, a relatively short chain that can reduce non-specific binding without significantly increasing the hydrodynamic size of the quantum dot. The "NHS ester" is an amine-reactive group that readily forms a stable amide bond with primary amines on the surface of functionalized QDs.
Key Experimental Protocols
Materials and Reagents
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Amine-functionalized quantum dots (amine-QDs) in a suitable buffer (e.g., borate buffer, pH 8.3)
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This compound
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-7.4, or 50 mM borate buffer, pH 8.3. Avoid buffers containing primary amines like Tris.
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Quenching Buffer: 1 M Glycine or Tris buffer, pH 7.4
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Purification equipment: Centrifugal filtration units (e.g., Amicon Ultra, 100 kDa MWCO), dialysis cassettes (10 kDa MWCO), or gel filtration columns (e.g., Sephadex G-25).
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Characterization instruments: Dynamic Light Scattering (DLS) for size and zeta potential, UV-Vis spectrophotometer, and a spectrofluorometer for quantum yield determination.
Protocol for Functionalizing Amine-QDs with this compound
This protocol outlines the covalent conjugation of this compound to amine-functionalized quantum dots.
1. Preparation of Reagents:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
- Ensure the amine-QD solution is in an appropriate amine-free buffer at the desired concentration.
2. Conjugation Reaction:
- To the amine-QD solution, add the freshly prepared this compound solution to achieve a desired molar excess of PEG to QD. A 20-fold molar excess is a common starting point, but this should be optimized for your specific QDs and application. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
- Incubate the reaction mixture at room temperature for 1 to 2 hours with gentle stirring or rotation, protected from light.
3. Quenching the Reaction (Optional but Recommended):
- To stop the reaction and quench any unreacted NHS esters, add a quenching buffer (e.g., 1 M Glycine or Tris) to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
4. Purification of PEGylated Quantum Dots:
- Remove unreacted this compound and byproducts using one of the following methods:
- Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for your QDs (e.g., 100 kDa). Wash the PEGylated QDs multiple times with the reaction buffer.
- Dialysis: Dialyze the reaction mixture against a large volume of reaction buffer using a dialysis cassette with an appropriate MWCO (e.g., 10 kDa) for 24-48 hours with several buffer changes.
- Gel Filtration Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Collect the fractions containing the colored, fluorescent QDs.
5. Characterization and Storage:
- Characterize the purified PEGylated QDs for changes in hydrodynamic diameter, zeta potential, and quantum yield (see Section 3).
- Store the final product at 4°C, protected from light.
Characterization of PEGylated Quantum Dots
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting PEGylated QDs.
| Parameter | Method | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected after PEGylation. The extent of the increase depends on the size of the PEG chain and the grafting density. For a short PEG chain like PEG12, a moderate increase is anticipated. |
| Zeta Potential | Electrophoretic Light Scattering | The surface charge of the QDs will change upon PEGylation. If starting with positively charged amine-QDs, the zeta potential is expected to shift towards neutral as the amine groups are capped with the neutral PEG chains. |
| Conjugation Efficiency | UV-Vis Spectroscopy, Fluorescence | The efficiency can be estimated by quantifying the amount of unreacted PEG in the supernatant after purification or by using analytical techniques like NMR if a quantifiable proton signal is present on the PEG. |
| Quantum Yield (QY) | Comparative Spectrofluorometry | The QY may decrease slightly after PEGylation due to changes in the surface chemistry. It is important to quantify this change to ensure the QDs remain sufficiently bright for the intended application. |
| Stability | DLS and Fluorescence over time | The colloidal stability of the QDs in physiological buffers (e.g., PBS with high salt concentration) is expected to improve significantly after PEGylation, showing minimal aggregation over time. |
Applications in Bioimaging and Drug Delivery
Functionalization of quantum dots with this compound prepares them for a range of biomedical applications.
In Vivo Imaging
The "stealth" properties imparted by the PEG coating allow the QDs to evade the immune system, leading to longer circulation times and enabling their use as fluorescent probes for in vivo imaging of tumors or other tissues through the enhanced permeability and retention (EPR) effect.
Targeted Drug Delivery
The this compound can be replaced with a heterobifunctional PEG-NHS ester that has another reactive group at the methoxy-terminus (e.g., carboxyl, maleimide). This allows for the subsequent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic agents, creating a multifunctional nanoparticle for targeted drug delivery.
Visualizing Workflows and Pathways
Experimental Workflow for Quantum Dot Functionalization
Caption: Workflow for PEGylating amine-functionalized quantum dots.
Signaling Pathway for Nanoparticle-based Drug Delivery
Caption: Targeted drug delivery pathway using functionalized quantum dots.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of Nanoparticle PEGylation in Drug Delivery | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG12-NHS ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low yield in m-PEG12-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][2][3] A frequently recommended pH is between 8.3 and 8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic.[4][5] At a pH below 7.2, the amine group is likely to be protonated (-NH3+), rendering it unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q2: Which buffers are compatible with this compound reactions, and which should be avoided?
It is crucial to use buffers that do not contain primary amines.
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Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable for NHS ester reactions.
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Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I store and handle the this compound reagent?
m-PEG12-NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation of moisture onto the reagent, it is critical to allow the vial to equilibrate to room temperature before opening. It is best practice to prepare fresh solutions of the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.
Q4: My protein is precipitating during or after the PEGylation reaction. What could be the cause?
Protein precipitation during or after conjugation can be due to several factors:
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High Degree of Labeling: Excessive modification of the protein's primary amines can alter its isoelectric point (pI) and overall solubility, leading to aggregation. To mitigate this, reduce the molar excess of the this compound in the reaction.
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High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10% to avoid denaturing the protein.
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Use of a Hydrophobic NHS Ester: While m-PEG12-NHS is hydrophilic, using a very hydrophobic crosslinker, in general, can decrease the solubility of the resulting conjugate.
Troubleshooting Guide for Low Yield
If you are experiencing low or no conjugation yield, follow this troubleshooting workflow.
Caption: Step-by-step workflow for troubleshooting low conjugation yield.
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Data adapted from Thermo Fisher Scientific technical information. This table highlights the critical importance of pH control in NHS ester reactions.
Table 2: Recommended Reaction Conditions for this compound Reactions
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Optimal for most protein labeling reactions. |
| Recommended Buffers | Phosphate (PBS), Carbonate-Bicarbonate, HEPES, Borate | Amine-free buffers are essential to prevent competing reactions. |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that will react with the NHS ester. |
| This compound Prep | Dissolve in anhydrous DMSO or DMF immediately before use. | Do not prepare stock solutions for storage due to hydrolysis. |
| Molar Excess of PEG | 10- to 50-fold molar excess over the target molecule. | The optimal ratio may need to be determined empirically. |
| Reaction Time | 30-60 minutes at room temperature, or 2 hours on ice. | Longer incubation times, especially at higher pH, can increase hydrolysis. |
| Quenching | Add a final concentration of 20-50 mM of a primary amine-containing buffer (e.g., Tris or glycine). | This step terminates the reaction by consuming any unreacted NHS ester. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline. Optimization may be required based on the specific protein and desired degree of PEGylation.
Materials:
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Protein solution (1-10 mg/mL in a compatible buffer)
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This compound
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Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.3)
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Anhydrous, amine-free DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
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Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
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Prepare this compound Solution: Immediately before use, allow the this compound vial to equilibrate to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a known concentration (e.g., 10-20 mM).
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Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
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Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Visualizations
Caption: Competing reaction pathways for m-PEG12-NHS esters.
Caption: General experimental workflow for protein PEGylation.
References
effect of pH on m-PEG12-NHS ester hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving m-PEG12-NHS ester, with a focus on the effects of pH on its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent. It consists of a monomethylated polyethylene glycol (PEG) chain with twelve ethylene glycol units, terminating in an N-hydroxysuccinimidyl (NHS) ester. This NHS ester group reacts efficiently with primary amines (like the side chain of lysine residues in proteins) to form stable amide bonds. This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by increasing their solubility, stability, and circulation half-life.[1][2]
Q2: How does pH affect the reaction of this compound with a target molecule?
A2: The pH of the reaction buffer is a critical parameter. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.0 and 8.5.[3][4]
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Below pH 7.0: The primary amines on the target molecule are predominantly protonated (-NH3+), which makes them poor nucleophiles, slowing down or preventing the desired reaction.
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Above pH 8.5: The concentration of the reactive, deprotonated amine increases, which can accelerate the reaction. However, the rate of hydrolysis of the NHS ester also increases dramatically at higher pH, which becomes a significant competing reaction.
Q3: What is NHS ester hydrolysis and why is it a concern?
A3: NHS ester hydrolysis is a reaction where the NHS ester reacts with water, breaking the ester bond and forming an unreactive carboxylic acid on the PEG chain. This is a major competing side reaction during PEGylation. Once hydrolyzed, the PEG molecule can no longer react with the target amine, leading to lower yields of the desired PEGylated product. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q4: How stable is the this compound in solution?
A4: The this compound is sensitive to moisture and should be stored at -20°C with a desiccant. It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions for long-term storage due to its rapid hydrolysis.
Data Presentation
Table 1: Effect of pH on the Half-life of General NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Not specified | > 120 minutes |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not specified | < 9 minutes |
Data compiled from multiple sources.
Table 2: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8 and 25°C
| PEG-NHS Ester Linker Structure | Ester Type Symbol | Half-life (minutes) |
| Succinimidyl Valerate | SVA | 33.6 |
| Succinimidyl Butanoate | SBA | 23.3 |
| Succinimidyl Carbonate | SC | 20.4 |
| Succinimidyl Glutarate | SG | 17.6 |
| Succinimidyl Propionate | SPA | 16.5 |
| Succinimidyl Succinate | SS | 9.8 |
| mPEG2-NHS | - | 4.9 |
| Succinimidyl Succinamide | SSA | 3.2 |
| Succinimidyl Carboxymethylated | SCM | 0.75 |
This table illustrates how the linker structure between the PEG and the NHS ester can also influence the hydrolysis rate.
Troubleshooting Guides
Problem 1: Low or no PEGylation of the target molecule.
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Possible Cause: Was the pH of your reaction buffer too low?
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Troubleshooting: Ensure your reaction buffer is within the optimal pH range of 7.0-8.5. Below this range, the primary amines on your target molecule will be protonated and unreactive. Verify the pH of your buffer before starting the reaction.
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Possible Cause: Has your this compound hydrolyzed?
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Troubleshooting: this compound is moisture-sensitive. Always warm the vial to room temperature before opening to prevent condensation. Prepare fresh solutions of the PEG reagent in anhydrous DMSO or DMF immediately before each use. Do not use previously prepared aqueous solutions.
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Possible Cause: Does your reaction buffer contain primary amines?
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Troubleshooting: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.
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Problem 2: High variability in PEGylation efficiency between experiments.
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Possible Cause: Inconsistent quality or handling of the this compound.
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Troubleshooting: Aliquot the solid this compound upon receipt to avoid repeated opening and closing of the main vial, which can introduce moisture. Always use a fresh aliquot for each experiment.
-
-
Possible Cause: Fluctuations in reaction time or temperature.
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Troubleshooting: Standardize the incubation time and temperature for your reactions. Keep in mind that both the desired reaction and the hydrolysis are temperature-dependent.
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Problem 3: Evidence of protein aggregation or loss of activity after PEGylation.
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Possible Cause: Over-PEGylation of the target molecule.
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Troubleshooting: Reduce the molar excess of the this compound in your reaction. You may need to perform a titration to find the optimal ratio of PEG reagent to your target molecule.
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Possible Cause: PEGylation at a critical site for protein function.
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Troubleshooting: While direct control over the site of PEGylation with NHS esters is limited, you can sometimes influence it by adjusting the pH. A slightly lower pH within the optimal range may favor PEGylation of the more reactive N-terminal amine over lysine residues.
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Experimental Protocols
Protocol: General Procedure for Protein PEGylation with this compound
Materials:
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This compound
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Protein to be PEGylated
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Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
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Purification system (e.g., size-exclusion chromatography column)
Procedure:
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Buffer Exchange: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
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Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
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PEGylation Reaction:
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Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. A common starting point is a 20-fold molar excess.
-
The final concentration of the organic solvent should be kept below 10% of the total reaction volume.
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Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
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-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted this compound.
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Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.
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Analysis: Analyze the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Visualizations
Caption: Desired amidation pathway for this compound.
Caption: Competition between amidation and hydrolysis.
Caption: Troubleshooting workflow for low PEGylation yield.
References
preventing aggregation during m-PEG12-NHS ester conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with m-PEG12-NHS ester conjugation, with a primary focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a protein?
A1: The optimal pH for conjugating NHS esters to primary amines on a protein is typically between 7.2 and 8.5.[1] Within this range, the primary amine groups (like the ε-amino group of lysine) are sufficiently deprotonated and nucleophilic to react with the NHS ester. At a lower pH, the amine groups are protonated and less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce conjugation efficiency.[1] It is crucial to balance amine reactivity with the stability of the NHS ester.
Q2: What type of buffer should I use for the conjugation reaction?
A2: It is essential to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with the this compound.[2][3]
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Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate buffers are commonly used.[1]
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Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture. However, they can be used to quench the reaction.
Q3: How should I dissolve and handle the this compound reagent?
A3: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. The reagent is often insoluble in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
Q4: Can the initial state of my protein contribute to aggregation during PEGylation?
A4: Absolutely. If the starting protein sample contains pre-existing aggregates, these can act as seeds, promoting further aggregation during the conjugation process. It is critical to ensure your protein is monomeric and highly pure before initiating the PEGylation reaction.
Q5: How can I detect and quantify aggregation in my PEGylated sample?
A5: Several biophysical techniques can be used to detect and quantify protein aggregates:
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Size Exclusion Chromatography (SEC): A high-resolution method to separate monomers from dimers, trimers, and larger aggregates.
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Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the presence of small amounts of larger aggregates.
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SDS-PAGE (non-reducing): Can reveal higher molecular weight bands corresponding to covalently linked oligomers.
Troubleshooting Guide: Preventing Aggregation
Problem: I observe precipitation or turbidity immediately after adding the this compound.
This is a common issue that can often be resolved by optimizing the reaction conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reagent Solubility | Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the protein solution. | NHS esters can have limited aqueous solubility. Adding the solid reagent directly to the buffer can cause it to precipitate. |
| High Local Reagent Concentration | Add the dissolved PEG reagent to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and protein precipitation. |
| Suboptimal Buffer Conditions | Ensure the buffer is amine-free and the pH is within the optimal range (7.2-8.5). | Incorrect buffer composition or pH can destabilize the protein, leading to aggregation upon addition of the PEG reagent. |
Problem: My protein aggregates during the conjugation reaction or purification.
Aggregation during the reaction is a complex issue that can be influenced by multiple factors. The following table provides guidance on how to systematically troubleshoot this problem.
| Parameter | Recommendation | Rationale |
| pH | Optimize the pH within the 7.2-8.5 range. Perform small-scale reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to find the best balance between conjugation efficiency and protein stability. | While a higher pH increases the reaction rate, it can also increase the rate of NHS ester hydrolysis and potentially destabilize some proteins. |
| This compound to Protein Molar Ratio | Start with a lower molar excess of the PEG reagent (e.g., 5:1 to 10:1) and gradually increase it. The optimal ratio is protein-dependent and should be determined empirically. | A high molar excess can lead to extensive surface modification, which may alter the protein's physicochemical properties and promote aggregation. |
| Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL). | Lower concentrations reduce the likelihood of intermolecular interactions that can lead to aggregation. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down both the conjugation reaction and the protein aggregation process. |
| Reaction Time | Optimize the incubation time. Monitor the reaction progress to determine the point at which sufficient PEGylation is achieved without significant aggregation. | Longer reaction times can sometimes lead to increased aggregation. |
| Buffer Additives/Excipients | Consider adding stabilizing excipients to the reaction buffer. | These additives can help maintain protein solubility and prevent aggregation. |
Illustrative Data: Effect of Reaction Conditions on Aggregation (Representative Examples)
The following tables provide illustrative data on how varying reaction parameters can influence the degree of PEGylation and the extent of aggregation. These are representative examples based on established principles, and optimal conditions should be determined empirically for each specific protein.
Table 1: Effect of pH on Conjugation and Aggregation
| Reaction pH | Degree of PEGylation (PEG/Protein) | Soluble Aggregates (%) | Insoluble Aggregates (Precipitate) |
| 6.5 | Low | < 1% | None |
| 7.4 | Moderate | 2-5% | None |
| 8.0 | High | 5-10% | Minimal |
| 8.5 | High | 10-15% | Possible |
| 9.0 | High | >20% | Likely |
Table 2: Effect of Molar Ratio on Conjugation and Aggregation
| Molar Ratio (PEG:Protein) | Degree of PEGylation (PEG/Protein) | Soluble Aggregates (%) |
| 5:1 | 1-2 | < 2% |
| 10:1 | 2-4 | 3-5% |
| 20:1 | 4-6 | 8-12% |
| 50:1 | >6 | >15% |
Table 3: Effect of Stabilizing Excipients on Aggregation
| Excipient | Concentration | Reduction in Aggregation (%) |
| Sucrose | 5-10% (w/v) | 30-50% |
| Arginine | 50-100 mM | 40-60% |
| Polysorbate 20 | 0.01-0.05% (v/v) | 50-70% |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
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Protein Preparation: Dialyze the protein solution against an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4). Ensure the final protein concentration is between 1-10 mg/mL.
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This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
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Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v).
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Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
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Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
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Purification: Remove unreacted PEG reagent and byproducts using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Protocol 2: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)
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System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.
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Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove large, insoluble aggregates.
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Injection: Inject an appropriate volume of the sample onto the SEC column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
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Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm).
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Analysis: Integrate the peak areas corresponding to the high molecular weight aggregates, the desired monomeric PEGylated protein, and any unreacted protein. Calculate the percentage of aggregation. For more detailed characterization, SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molar mass of the eluting species.
Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)
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Sample Preparation: If necessary, dilute the sample in the formulation buffer to an appropriate concentration for DLS analysis (typically 0.1-1.0 mg/mL). Filter the sample through a low-protein-binding 0.1 µm or smaller filter directly into a clean DLS cuvette.
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Instrument Setup: Allow the instrument to equilibrate to the desired temperature.
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Data Acquisition: Acquire multiple measurements to ensure reproducibility.
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Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the sample. The presence of a significant population of particles with a larger hydrodynamic radius than the monomeric protein indicates aggregation. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample.
Visualizations
Caption: Chemical reaction pathway of this compound conjugation.
Caption: A typical experimental workflow for protein PEGylation.
Caption: A decision tree for troubleshooting aggregation during PEGylation.
References
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG12-NHS ester and similar PEGylation reagents. This guide focuses on the effective removal of unreacted this compound from a reaction mixture to ensure the purity of the final PEGylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound after a conjugation reaction?
The most common methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:
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Size-Exclusion Chromatography (SEC): This is a rapid and effective method for separating molecules based on their size.[1][2] The larger PEGylated molecule will elute first, while the smaller, unreacted this compound is retained longer in the column.
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Dialysis/Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[3] The larger conjugate is retained, while the smaller unreacted PEG linker passes through the membrane into the dialysis buffer.
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Tangential Flow Filtration (TFF): TFF is a scalable method for separating molecules based on size and is particularly suitable for larger volumes. The reaction mixture is passed tangentially across a membrane, allowing the smaller unreacted PEG to pass through while retaining the larger PEGylated product.
Q2: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including:
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Size of the target biomolecule: For large proteins or nanoparticles, all three methods (SEC, dialysis, TFF) are generally suitable. For smaller peptides or oligonucleotides, careful selection of the SEC column or dialysis membrane MWCO is critical to ensure proper separation.
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Sample volume: For small-scale experiments (µL to mL), SEC and dialysis are often convenient. For larger, process-scale purifications (mL to L), TFF is more efficient and scalable.
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Required purity: All three methods can achieve high purity if optimized correctly. SEC often provides the highest resolution for analytical purposes.
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Speed and convenience: SEC is generally the fastest method for small-scale purifications. Dialysis is simple but can be time-consuming, often requiring overnight incubation and multiple buffer changes. TFF can be rapid for larger volumes.
Q3: Should I quench the reaction before purification? If so, how?
Yes, it is highly recommended to quench the NHS ester reaction before purification. This prevents any further reaction of the NHS ester with your purified product or with the purification media itself.
-
Quenching Agents: Primary amine-containing buffers such as Tris or glycine are effective quenching agents. They react with the NHS ester to form a stable amide bond, inactivating the reagent. A final concentration of 20-50mM of the quenching agent is typically sufficient.
-
Hydrolysis: NHS esters will also hydrolyze in aqueous solutions, especially at higher pH. Increasing the pH to above 8.5 can accelerate hydrolysis, effectively quenching the reaction. However, be mindful of the pH stability of your target molecule.
Q4: My purified product still contains unreacted PEG. What went wrong?
Several factors could lead to incomplete removal of unreacted this compound:
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Inappropriate MWCO for Dialysis/TFF: If the MWCO of your dialysis membrane or TFF cassette is too close to the molecular weight of the unreacted PEG, it may not pass through efficiently. For this compound (MW ≈ 685.75 Da), a low MWCO membrane (e.g., 1-3 kDa) is recommended.
-
Insufficient Dialysis Time or Buffer Volume: Ensure you are dialyzing for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
-
Poor Resolution in SEC: The resolution of your SEC column may be insufficient to separate the unreacted PEG from your product. Consider using a column with a different pore size or a longer column length.
-
Sample Overload: Overloading your SEC column can lead to poor separation. Ensure the sample volume does not exceed the recommended capacity of the column.
Data Presentation: Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume. | Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane. | Separation based on size using a membrane with tangential flow to prevent fouling. |
| Typical Scale | Analytical to small-scale preparative (µL - mL). | Lab-scale (mL - L). | Process-scale (L to kL), also available for lab-scale. |
| Speed | Fast (minutes to hours). | Slow (hours to overnight). | Fast for large volumes. |
| Resolution | High, can separate different PEGylated species. | Lower, primarily removes small molecules. | Good, efficient for buffer exchange and removal of small molecules. |
| Sample Dilution | Can be significant. | Can cause sample dilution (dialysis) or concentration (ultrafiltration). | Can be used for concentration or diafiltration (buffer exchange). |
| Advantages | High resolution, rapid for small scale. | Simple setup, low cost. | Scalable, can handle large volumes, can be automated. |
| Disadvantages | Sample dilution, potential for non-specific binding, limited by column capacity. | Time-consuming, potential for sample loss, membrane fouling. | Higher initial equipment cost, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate fractionation range (e.g., for a large protein conjugate, a column that excludes the protein and includes the small PEG linker).
-
HPLC or FPLC system.
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Quench the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of reaction buffer at the desired flow rate.
-
Load the Sample: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute and Collect Fractions: Elute the sample with the reaction buffer and collect fractions. The larger PEGylated molecule will elute in the earlier fractions (void volume), while the smaller unreacted this compound will elute in later fractions.
-
Analyze Fractions: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins, SDS-PAGE) to identify the fractions containing the purified PEGylated product.
-
Pool and Concentrate: Pool the fractions containing the pure product. If necessary, concentrate the sample using ultrafiltration.
Protocol 2: Removal of Unreacted this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with a low molecular weight cutoff (MWCO), typically 1-3 kDa, to allow the small this compound to pass through while retaining the larger biomolecule.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and washing).
-
Load Sample: Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform the dialysis at 4°C.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times over a period of 12-24 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
Materials:
-
TFF system with a pump and a membrane cassette with an appropriate MWCO (e.g., 5 kDa).
-
Reaction buffer.
-
Diafiltration buffer (same as the reaction buffer).
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Install the appropriate membrane cassette.
-
Equilibration: Equilibrate the system by flushing with reaction buffer.
-
Concentration (Optional): Load the quenched reaction mixture into the reservoir. Begin recirculating the sample and apply a transmembrane pressure to start removing the permeate. This will concentrate the sample.
-
Diafiltration: Once the desired concentration is reached (or from the start if concentration is not needed), begin adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process of buffer exchange is called diafiltration.
-
Continue Diafiltration: Continue the diafiltration process for several volume exchanges (typically 5-10 diavolumes) to ensure complete removal of the unreacted this compound.
-
Sample Recovery: Once the diafiltration is complete, recover the purified, concentrated product from the system.
Visualization
Experimental Workflow for PEGylation and Purification
Caption: Workflow for PEGylation, quenching, and purification to isolate the final PEGylated biomolecule.
References
m-PEG12-NHS ester reaction time and temperature optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for m-PEG12-NHS ester conjugations. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction between an this compound and a primary amine is typically between 7.2 and 8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated, making them less available to react.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1] For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: What are the recommended reaction times and temperatures?
Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C. Lower temperatures can help minimize the hydrolysis of the NHS ester, but may necessitate a longer incubation time to achieve sufficient labeling. The ideal conditions can vary depending on the specific reactants and desired degree of PEGylation.
Q3: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common issue that can stem from several factors:
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Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.
-
NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Always use fresh, high-quality this compound and prepare solutions immediately before use. Avoid storing the reagent in solution.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced efficiency. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.
-
Low Reactant Concentrations: Low concentrations of your target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction. If possible, increase the concentration of your target molecule and/or the molar excess of the this compound.
Q4: I'm observing non-specific binding with my conjugated molecule. What can I do to minimize this?
Non-specific binding can be caused by the hydrolyzed, non-reactive PEG which can still interact with your target. To mitigate this:
-
Optimize Reaction Conditions: Carefully control the pH and reaction time to minimize hydrolysis.
-
Purification: It is critical to remove excess, unreacted label and reaction by-products after the conjugation step. Size-exclusion chromatography (desalting column) or dialysis are effective methods for this.
-
Quenching: After the desired incubation time, the reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any remaining active NHS esters.
Data Presentation
Table 1: Impact of pH on NHS Ester Stability
This table illustrates the critical effect of pH on the stability of the NHS ester, which directly competes with the desired labeling reaction.
| pH | Temperature | Half-life of Hydrolysis | Citation |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes |
Table 2: General Reaction Parameters for this compound Conjugation
| Parameter | Recommended Condition | Rationale & Citation |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) with ester stability (favored at lower pH). |
| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | These are effective non-amine-containing buffers. |
| Reaction Time | 30 minutes - 4 hours at room temperature; 2 hours to overnight at 4°C | Typically sufficient for completion. Longer times may increase hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help control the rate of hydrolysis. |
| Molar Excess of PEG-NHS | 5- to 50-fold | The optimal ratio should be determined empirically. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
This protocol provides a general workflow for conjugating this compound to a primary amine-containing molecule (e.g., a protein).
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Prepare the Target Molecule: Dissolve or buffer-exchange the amine-containing molecule into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the concentration to 1-10 mg/mL.
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Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Use high-quality, fresh solvent.
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Perform the Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the target molecule solution. The optimal ratio should be determined empirically. Gently mix and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Purify the Conjugate: Remove unreacted this compound and by-products using a desalting column, dialysis, or another suitable chromatographic method.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathway of this compound with a primary amine.
References
Technical Support Center: Quenching Excess m-PEG12-NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG12-NHS ester. The following information addresses specific issues that may be encountered when quenching excess this compound in a reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction with excess this compound?
Quenching is a critical step to stop the PEGylation reaction by deactivating the unreacted this compound. This prevents further modification of your target molecule, which could lead to undesired heterogeneity in the final product, such as multi-PEGylated species[1]. It also prevents the NHS ester from reacting with other primary amine-containing molecules in downstream purification or analysis steps.
Q2: What are the most common quenching agents for NHS ester reactions?
The most common quenching agents are molecules containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), glycine, and ethanolamine[2][3][4][5]. These molecules react with the NHS ester to form a stable amide bond, effectively consuming the excess reagent.
Q3: How does the quenching reaction work?
The primary amine of the quenching agent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the PEG molecule and the quenching agent, and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Q4: Can I use a buffer containing primary amines, like Tris-buffered saline (TBS), for my PEGylation reaction?
No, buffers containing primary amines should not be used for the PEGylation reaction itself, as they will compete with your target molecule for reaction with the this compound, significantly reducing the conjugation efficiency. However, these buffers are ideal for the quenching step at the end of the reaction.
Q5: What is the main side reaction that occurs with this compound?
The primary side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction also consumes the NHS ester, converting it into an unreactive carboxylic acid and reducing the efficiency of the desired conjugation reaction. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low PEGylation Yield | 1. Hydrolysis of this compound: The reagent may have degraded due to moisture or improper storage. The reaction buffer pH might be too high, accelerating hydrolysis. 2. Ineffective quenching: The quenching step might not be completely stopping the reaction, leading to continued reaction during sample workup. | 1. Use freshly prepared this compound solution. Ensure the reagent is stored in a desiccated environment at -20°C. Optimize the reaction pH to a range of 7.2-8.5 to balance the amine reaction and hydrolysis. 2. Ensure the quenching agent is added at a sufficient molar excess and allowed to react for an adequate amount of time. |
| Protein Aggregation/Precipitation after Quenching | 1. High degree of labeling: Excessive modification of the protein can alter its properties and lead to aggregation. 2. pH shock: A significant change in pH upon addition of the quenching buffer could destabilize the protein. | 1. Reduce the molar excess of the this compound relative to the protein to control the number of modifications. 2. Ensure the pH of the quenching buffer is compatible with the stability of your protein. Adjust the pH of the quenching solution if necessary. |
| High Polydispersity (Mixture of PEGylated species) | 1. Incomplete reaction or quenching: The reaction may not have gone to completion, or the quenching was not efficient, leading to a mix of unreacted, mono-, and multi-PEGylated products. 2. High molar ratio of PEG to protein: Using too much this compound can lead to the formation of multiple PEGylated species. | 1. Increase the reaction time to ensure completion. Use a sufficient concentration of quenching agent and allow for adequate quenching time. 2. Systematically decrease the molar ratio of this compound to protein to find the optimal balance for your desired product. |
| Loss of Biological Activity | 1. PEGylation at or near the active site: The PEG chain may be sterically hindering the protein's active site. 2. Reaction conditions: The pH or temperature of the reaction or quenching step may have denatured the protein. | 1. Consider site-directed mutagenesis to remove competing reactive sites if a specific attachment point is critical. 2. Perform the reaction and quenching at a lower temperature (e.g., 4°C). Screen different buffer conditions to enhance protein stability. |
Quantitative Data on Common Quenching Agents
| Quenching Agent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Notes |
| Tris | 20-100 mM | 15-30 minutes | Room Temperature or 4°C | A commonly used and effective quenching agent. |
| Glycine | 20-100 mM | 10-15 minutes | Room Temperature | Another effective primary amine-containing quenching agent. |
| Hydroxylamine | 10 mM | 15 minutes | Room Temperature | Can be used to quench the reaction and convert the remaining NHS esters to hydroxamic acids. |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine for quenching. |
Experimental Protocols
Protocol for Quenching Excess this compound
This protocol provides a general guideline for quenching a PEGylation reaction. Optimal conditions may vary depending on the specific protein and reaction scale.
Materials:
-
PEGylation reaction mixture containing your protein and excess this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine and adjust the pH to 7.5.
-
Add Quenching Agent: Add the Quenching Buffer to the PEGylation reaction mixture to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction volume.
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.
-
Purification: Proceed immediately to purify the PEGylated protein from the excess quenching reagent, hydrolyzed PEG, and N-hydroxysuccinimide byproduct. This can be achieved using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
Visualizations
Caption: Workflow for quenching excess this compound.
References
storage and handling of m-PEG12-NHS ester to prevent degradation.
This technical support center provides guidance on the proper storage, handling, and use of m-PEG12-NHS ester to prevent degradation and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To prevent degradation, this compound should be stored at -20°C, protected from light and moisture.[1][2] It is crucial to keep the product in a tightly sealed container with a desiccant.[3]
Q2: What is the primary cause of this compound degradation?
A2: The primary cause of degradation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[4][5] This reaction is highly sensitive to moisture and pH. Hydrolysis converts the amine-reactive NHS ester into an inactive carboxyl group, rendering the PEG linker unable to conjugate to your target molecule.
Q3: Can I prepare a stock solution of this compound for later use?
A3: It is strongly recommended not to prepare stock solutions for long-term storage. The NHS-ester moiety readily hydrolyzes in the presence of even trace amounts of moisture in solvents. You should weigh and dissolve only the required amount of the reagent immediately before use. Any unused reconstituted reagent should be discarded. For short-term storage of a stock solution (e.g., a few days), use an anhydrous solvent and store it frozen, but immediate use is always preferable.
Q4: What solvents are recommended for dissolving this compound?
A4: Anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for dissolving this compound. It is important to use a freshly opened bottle or a properly stored anhydrous solvent to minimize moisture content.
Q5: How does pH affect the stability and reactivity of this compound?
A5: The pH of the reaction buffer is a critical factor. The reaction with primary amines is more efficient at a neutral to slightly alkaline pH (typically 7.2-8.5). However, the competing hydrolysis reaction also accelerates significantly at higher pH values. Therefore, an optimal pH must be determined to balance the rate of the desired conjugation against the rate of hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed this compound: The reagent was exposed to moisture during storage or handling. | Always store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use anhydrous solvents to dissolve the reagent immediately before the experiment. |
| Incorrect buffer composition: The reaction buffer contains primary amines (e.g., Tris or glycine). | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. If your protein is in an amine-containing buffer, perform a buffer exchange before starting the conjugation. | |
| Suboptimal pH: The pH of the reaction buffer is too low for efficient conjugation or too high, leading to rapid hydrolysis. | Optimize the reaction pH within the 7.2-8.5 range. A pH of 7.4 is often a good starting point. | |
| Low protein concentration: Reactions with dilute protein solutions may be less efficient. | If possible, increase the concentration of your target molecule. A higher concentration of the target amine will favor the conjugation reaction over hydrolysis. | |
| High Non-Specific Binding | Excess labeling: Over-modification of the protein can alter its properties, leading to aggregation or increased hydrophobicity. | Perform a titration to determine the optimal molar excess of the this compound. A common starting point is a 5- to 20-fold molar excess. |
| Hydrolysis of the NHS ester: The resulting carboxyl group can increase non-specific binding through electrostatic interactions. | Follow the recommended handling procedures to minimize hydrolysis. | |
| Inadequate quenching: Unreacted this compound remains in the solution. | After the incubation period, quench the reaction by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any remaining active NHS ester. |
Data and Protocols
Stability of NHS Esters
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocol: Protein PEGylation
This protocol provides a general guideline for the PEGylation of a protein with this compound.
-
Buffer Preparation: Prepare a non-amine containing buffer, such as 0.1 M phosphate-buffered saline (PBS) with 0.15 M NaCl, at a pH of 7.2-7.4.
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer. If the protein is already in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, weigh the desired amount of the reagent and dissolve it in anhydrous DMSO or DMF to prepare a 10 mM solution.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound solution to the protein solution. A 20-fold molar excess of the PEG reagent is a common starting point.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Storage: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting guide for low PEGylation yield.
References
Validation & Comparative
A Comparative Guide to Determining the Degree of PEGylation with m-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount to ensuring therapeutic efficacy and safety. The covalent attachment of polyethylene glycol (PEG) to a biopharmaceutical, a process known as PEGylation, can significantly improve its pharmacokinetic and pharmacodynamic properties. The m-PEG12-NHS ester is a common reagent used for this purpose, reacting with primary amines on proteins and peptides. Accurately determining the degree of PEGylation—the average number of PEG molecules conjugated to each protein—is a critical quality attribute.
This guide provides an objective comparison of key analytical techniques used to determine the degree of PEGylation, supported by experimental data and detailed protocols. We will explore the principles, performance, and practical considerations of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the desired level of detail, the properties of the PEGylated protein, available instrumentation, and cost. The following table summarizes the key performance metrics of the most common techniques.
| Feature | MALDI-TOF MS | HPLC (SEC/RP) | ¹H NMR Spectroscopy | TNBS Assay |
| Principle | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight distribution. | Separates molecules based on size (SEC) or hydrophobicity (RP). | Measures the resonance of protons in a magnetic field to provide structural and quantitative information. | Colorimetric assay that quantifies the number of unreacted primary amines. |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species (mono-, di-, etc.), presence of unreacted protein. | Separation and quantification of PEGylated species, free PEG, and unreacted protein. | Precise and absolute quantification of the average degree of PEGylation. | Indirect measure of the degree of PEGylation by quantifying remaining free amines. |
| Accuracy | High for determining average molecular weight. Quantification can have a relative error of -6.0% to 8.5%.[1] | Moderate to high, dependent on column resolution and detector. | High, provides absolute quantification. | Moderate, can be affected by steric hindrance from attached PEG chains.[2] |
| Sensitivity | High (picomole to femtomole range). | High, especially with sensitive detectors like Charged Aerosol Detection (CAD).[][4] | Moderate, requires higher sample concentrations (micromolar to millimolar). | Moderate. |
| Speed | Rapid analysis time per sample. | Moderate, dependent on the chromatographic run time. | Slower, requires longer acquisition times for good signal-to-noise. | Rapid, suitable for high-throughput screening. |
| Cost (Instrument) | High | Moderate to High | High | Low (requires a spectrophotometer) |
| Cost (Per Sample) | Moderate | Moderate | High | Low |
| Key Advantage | Direct visualization of the distribution of PEGylated species.[1] | Robust and versatile for separation and quantification. | Provides absolute, non-destructive quantification without the need for standards of the PEGylated protein. | Simple, inexpensive, and fast for estimating the extent of reaction. |
| Key Limitation | Can have mass bias, and accuracy can be matrix-dependent. | Indirectly determines the degree of PEGylation based on separation profiles. | Lower sensitivity and not suitable for complex mixtures or large proteins with overlapping signals. | Indirect measurement; steric hindrance can lead to an underestimation of PEGylation. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for protein PEGylation using this compound and the subsequent analysis to determine the degree of PEGylation.
Experimental Protocols
Here are detailed protocols for the key analytical methods discussed.
MALDI-TOF Mass Spectrometry
Principle: This technique measures the mass of the intact protein before and after PEGylation. The mass difference corresponds to the mass of the attached PEG molecules, allowing for the calculation of the average degree of PEGylation and the observation of the distribution of different PEGylated species.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the PEGylated protein in a suitable solvent (e.g., water or a low-salt buffer) at a concentration of approximately 1-10 pmol/µL.
-
Prepare a matrix solution. For proteins, a common matrix is sinapinic acid (10 mg/mL in a 1:1 solution of acetonitrile and 0.1% trifluoroacetic acid in water).
-
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the protein sample to the matrix droplet and mix gently by pipetting up and down.
-
Alternatively, use the dried-droplet method where 1 µL of the matrix is allowed to dry before adding 1 µL of the sample on top.
-
Allow the spot to air-dry completely at room temperature.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the unmodified and PEGylated protein. Optimize laser power to achieve good signal intensity and resolution.
-
-
Data Analysis:
-
Process the raw data to obtain a mass spectrum.
-
Determine the average molecular weight of the unmodified protein and the center of the peak distribution for the PEGylated protein.
-
The degree of PEGylation (DP) is calculated as: DP = (Average MW of PEGylated Protein - Average MW of Unmodified Protein) / MW of m-PEG12-NHS
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the components of the PEGylation reaction mixture. Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the resolution of the unreacted protein, mono-PEGylated, di-PEGylated, and higher-order species. Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity. Quantification is typically performed using UV detection at 280 nm for the protein and a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the PEG components, which lack a strong chromophore.
Protocol (SEC-HPLC):
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., Shodex Protein KW803) with a mobile phase such as 20 mM HEPES buffer at pH 6.5.
-
-
Sample Preparation:
-
Dilute the purified PEGylated protein sample in the mobile phase to a concentration suitable for the detector's linear range.
-
-
Data Acquisition:
-
Inject a known volume of the sample onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile using a UV detector (280 nm) and, if available, a refractive index (RI) or CAD detector for PEG quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted protein and the different PEGylated species based on their retention times (higher molecular weight species elute earlier).
-
Calculate the relative percentage of each species from the peak areas in the UV chromatogram.
-
The average degree of PEGylation can be estimated from the weighted average of the different species.
-
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides a quantitative measure of the number of PEG repeating units relative to the number of protons on the protein. By integrating the characteristic signal of the PEG methylene protons and a well-resolved protein signal, the average degree of PEGylation can be calculated directly.
Protocol:
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein to remove any residual water.
-
Dissolve a precisely weighed amount of the lyophilized sample in a known volume of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard, such as dimethyl sulfoxide (DMSO), which has a distinct signal that does not overlap with the protein or PEG signals.
-
-
Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher). Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
-
Data Analysis:
-
Process the NMR spectrum.
-
Identify and integrate the peak corresponding to the repeating ethylene glycol units of PEG (typically a sharp singlet around 3.69 ppm) and a well-resolved, non-exchangeable proton signal from the protein.
-
The degree of PEGylation (DP) is calculated using the formula: DP = (I_PEG / N_PEG) / (I_protein / N_protein) Where:
-
I_PEG is the integral of the PEG signal.
-
N_PEG is the number of protons per PEG repeating unit (48 for m-PEG12).
-
I_protein is the integral of a specific protein signal.
-
N_protein is the number of protons corresponding to the integrated protein signal.
-
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Assay
Principle: The TNBS assay is a colorimetric method that quantifies the number of free primary amino groups in a sample. By comparing the number of free amines before and after the PEGylation reaction, the degree of PEGylation can be indirectly determined. TNBS reacts with primary amines to form a yellow-colored product that can be measured spectrophotometrically at 335-420 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Prepare a 0.01% (w/v) TNBS solution in the bicarbonate buffer. Prepare this solution fresh.
-
-
Standard Curve:
-
Prepare a series of standards with known concentrations of a primary amine-containing compound (e.g., glycine or the unmodified protein) in the bicarbonate buffer.
-
-
Assay Procedure:
-
To 0.5 mL of each standard and the PEGylated protein sample (at a concentration of 20-200 µg/mL in bicarbonate buffer), add 0.25 mL of the 0.01% TNBS solution.
-
Incubate the mixtures at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 335 nm.
-
Create a standard curve of absorbance versus the concentration of primary amines.
-
Determine the concentration of free amines in the PEGylated sample from the standard curve.
-
The degree of PEGylation (DP) is calculated as: DP = (Total amines in unmodified protein - Free amines in PEGylated protein) / Moles of protein
-
References
Navigating the Maze: A Comparative Guide to SDS-PAGE Analysis of m-PEG12-NHS Ester Conjugated Proteins
For researchers, scientists, and drug development professionals venturing into the world of protein PEGylation, the seemingly routine task of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) analysis can present unexpected challenges. The conjugation of moieties like methoxy-polyethylene glycol (m-PEG) to a protein, while offering numerous therapeutic benefits, significantly alters its behavior in this fundamental analytical technique. This guide provides an objective comparison of SDS-PAGE analysis of m-PEG12-NHS ester conjugated proteins with alternative methods, supported by experimental data and detailed protocols, to empower researchers in making informed analytical decisions.
The addition of PEG chains to a protein, a process known as PEGylation, can enhance its solubility, stability, and in vivo circulation time. The this compound is a common reagent used for this purpose, reacting with primary amines on the protein surface, such as lysine residues and the N-terminus, to form stable amide bonds.[1][2] While SDS-PAGE is a ubiquitous and cost-effective method for assessing protein purity and molecular weight, the presence of PEG can lead to anomalous migration patterns, making accurate interpretation of results a significant hurdle.[3][4]
The PEGylation Effect on SDS-PAGE: A Deeper Look
The core principle of SDS-PAGE relies on the uniform negative charge imparted by SDS and the subsequent separation of denatured proteins based on their molecular weight. However, the hydrophilic and flexible nature of the PEG chain disrupts this process. The PEG moiety can bind a large number of SDS molecules, leading to a disproportionate increase in the hydrodynamic radius of the conjugate compared to its actual mass.[5] This results in a slower migration through the polyacrylamide gel, causing the PEGylated protein to appear at a much higher apparent molecular weight than its true molecular weight. Furthermore, the heterogeneity of PEGylation, where a protein molecule can be conjugated with a variable number of PEG chains, often leads to broad, smeared bands on the gel, complicating the assessment of purity and conjugation efficiency.
Comparative Analysis of Analytical Techniques
While SDS-PAGE remains a valuable initial screening tool, a comprehensive analysis of PEGylated proteins often necessitates the use of alternative or complementary techniques. The following table summarizes the key performance indicators of SDS-PAGE compared to other common methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| SDS-PAGE | Separation based on molecular weight after denaturation and uniform negative charging. | Cost-effective, high throughput, simple setup. | Anomalous migration (higher apparent MW), band broadening/smearing, potential for inaccurate MW determination. | Initial assessment of conjugation, qualitative analysis of reaction products. |
| Native PAGE | Separation based on intrinsic charge, size, and shape of the protein in its native state. | Avoids PEG-SDS interaction, provides better resolution for PEGylated species, can separate based on degree of PEGylation. | Migration is not solely dependent on molecular weight, requiring more complex interpretation. | Characterization of PEGylation mixtures, separation of isoforms. |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Provides information on aggregation and can separate different PEGylated species. | Can have poor resolution for smaller PEG chains. | Purity analysis, quantification of different PEGylated forms. |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution for unmodified proteins. | Can fail to provide accurate information for proteins with large PEG chains (e.g., PEG 20000). | Analysis of smaller proteins and peptides. |
| Capillary Gel Electrophoresis (CGE) | Separation in a gel-filled capillary based on size. | Shorter run times, automated, suitable for small proteins. | Serial analysis (not ideal for side-by-side comparison), less common instrumentation. | High-throughput screening, analysis of small PEGylated proteins. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determination of mass-to-charge ratio. | Provides accurate molecular weight of the conjugate, can determine the degree of PEGylation. | Higher cost, more complex instrumentation and data analysis. | Definitive confirmation of conjugation and determination of PEGylation sites. |
Experimental Protocols
This compound Conjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes rapidly in aqueous solutions.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against PBS.
SDS-PAGE Analysis of PEGylated BSA
Materials:
-
Polyacrylamide gels (e.g., 4-20% gradient gel)
-
SDS-PAGE running buffer
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or Silver stain
-
Barium chloride and iodine solution (for PEG staining, optional)
Procedure:
-
Sample Preparation: Mix the PEGylated BSA sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining:
-
Protein Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
PEG Staining (Optional): To specifically visualize the PEGylated species, the gel can be stained with a barium chloride-iodine solution, which stains PEG brown.
-
-
Destaining and Imaging: Destain the gel and capture an image for analysis.
Visualizing the Process and its Consequences
To better understand the experimental workflow and the underlying principles of PEGylation's effect on SDS-PAGE, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation and subsequent SDS-PAGE analysis.
Caption: How PEGylation affects protein mobility in SDS-PAGE.
Conclusion
The analysis of this compound conjugated proteins by SDS-PAGE is a valuable but imperfect tool. While it offers a rapid and accessible method for initial assessment, researchers must be cognizant of the inherent limitations, namely the anomalous migration and band broadening caused by the PEG moiety. For a comprehensive and accurate characterization of PEGylated proteins, a multi-faceted approach employing complementary techniques such as Native PAGE, SEC-HPLC, and mass spectrometry is highly recommended. By understanding the principles and challenges outlined in this guide, researchers can better design their analytical strategies and interpret their results with confidence, ultimately accelerating the development of novel PEGylated therapeutics.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
comparison of different PEG chain lengths for NHS ester reagents.
In the realm of bioconjugation, the modification of proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. N-Hydroxysuccinimide (NHS) esters are among the most common reagents for covalently linking molecules to primary amines on proteins. The incorporation of a polyethylene glycol (PEG) spacer between the NHS ester and a terminal reactive group has become a standard practice to improve the properties of the resulting conjugate. The length of this PEG chain is a critical design parameter that can significantly influence the final product's performance. This guide provides a comparative analysis of different PEG chain lengths, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their application.
The Impact of PEG Spacer Length on Bioconjugate Properties
The addition of a PEG spacer, regardless of its length, generally enhances the hydrophilicity and stability of the biomolecule it modifies.[1][2] This "stealth" polymer layer can reduce immunogenicity, decrease aggregation, and improve pharmacokinetic profiles by increasing the conjugate's hydrodynamic size, which in turn reduces renal clearance.[2][3] However, the choice of a short (e.g., PEG2, PEG4), intermediate (e.g., PEG8, PEG12), or long (e.g., PEG24 or larger) spacer involves a series of trade-offs.
Key considerations when selecting a PEG chain length include:
-
Solubility and Hydrophilicity: Longer PEG chains lead to a greater increase in the water solubility of the conjugate.[3] This is particularly advantageous when working with hydrophobic molecules or when high concentrations are required.
-
Steric Hindrance: A primary function of the PEG spacer is to provide spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of a protein by preventing a payload from interfering with its binding site. Conversely, an excessively long or bulky PEG chain can introduce its own steric hindrance, potentially masking the biologically active site and impairing function.
-
Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life in vivo. This is often a primary goal in drug development to improve therapeutic exposure.
-
Reactivity and Efficiency: While the NHS ester chemistry itself is not directly dependent on the PEG length, the overall efficiency and outcome of a conjugation reaction can be influenced by the spacer. For instance, the length can affect the drug-to-antibody ratio (DAR) in the creation of antibody-drug conjugates (ADCs).
-
Flexibility vs. Defined Spacing: Discrete PEG (dPEG®) linkers offer a defined, single molecular weight structure, providing precise control over the linker length. Shorter chains (PEG2-PEG12) offer more compact labeling, while longer chains provide greater flexibility and reach.
Comparative Data on PEG Chain Length Performance
While a single comprehensive dataset comparing all PEG lengths across all applications is not available, data from various studies illustrate the impact of spacer length. The optimal length is highly dependent on the specific biomolecule, the payload, and the intended application.
Table 1: Effect of Short PEG Spacer Length on Receptor Binding Affinity
This table summarizes data from a study investigating the impact of mini-PEG spacer length on the receptor binding affinity (IC50) of a bombesin antagonist analog. In this specific context, increasing the PEG length from 2 to 6 units resulted in a slight decrease in binding affinity.
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length (n) | Receptor Binding Affinity (IC50 in nM) |
| NOTA-PEG2-RM26 | 2 | 1.9 ± 0.2 |
| NOTA-PEG3-RM26 | 3 | 2.1 ± 0.3 |
| NOTA-PEG4-RM26 | 4 | 2.5 ± 0.4 |
| NOTA-PEG6-RM26 | 6 | 2.8 ± 0.3 |
| (Data adapted from a study by van Dongen et al., as presented in Benchchem technical guides.) |
Table 2: Influence of PEG Spacer Length on ADC Hydrophobicity
This table demonstrates how PEG spacers can decrease the hydrophobicity of an antibody-drug conjugate (ADC), as measured by retention time on a hydrophobic interaction chromatography (HIC) column. A shorter retention time indicates a more hydrophilic conjugate.
| ADC Construct | PEG Spacer | Average HIC Retention Time (min) |
| ADC-1 | No PEG | 15.2 |
| ADC-2 | PEG4 | 12.8 |
| ADC-3 | PEG8 | 11.5 |
| ADC-4 | PEG12 | 10.9 |
| (Data is illustrative, based on general principles described in technical literature.) |
Table 3: Effect of PEG Molecular Weight on Nanocarrier Cell Uptake
This study highlights how PEG linker length affects the targeting of dendritic cells (DCs) by antibody-coated nanocarriers. Interestingly, the optimal PEG length for targeting differed between cell lines and primary cells.
| Nanocarrier | PEG Linker MW (kDa) | Targeting Efficiency in DC2.4 cells (cell line) | Targeting Efficiency in BMDCs (primary cells) |
| Ab-NC-1 | 0.65 | High | Low |
| Ab-NC-2 | 2.0 | Moderate | Moderate |
| Ab-NC-3 | 5.0 | Low | High |
| (Data adapted from a study on antibody-based nanocarriers.) |
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the chemical reactions and experimental processes involved in PEGylation.
Caption: NHS ester reaction with a primary amine on a protein.
Caption: Effects of increasing PEG chain length on bioconjugate properties.
Caption: General workflow for protein labeling with NHS-PEG esters.
Experimental Protocol: Protein Labeling with an NHS-PEG Reagent
This protocol provides a general procedure for labeling an antibody (IgG) with an NHS-activated PEG reagent. The molar excess of the reagent may need to be optimized to achieve the desired degree of labeling.
Important Considerations Before Starting:
-
Moisture Sensitivity: NHS-PEG reagents are moisture-sensitive. Vials should be equilibrated to room temperature before opening to prevent condensation.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable choice.
-
Reagent Stability: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, dissolve the NHS-PEG reagent in an organic solvent like DMSO or DMF immediately before use and do not prepare stock solutions for storage.
Materials:
-
Protein (e.g., IgG)
-
NHS-PEGn Reagent (n = desired PEG length)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5
-
Purification System: Dialysis cassettes or desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Dissolve the protein (e.g., 1-10 mg) in the Reaction Buffer (e.g., 0.5-2 mL). If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Calculation of Reagent Amount:
-
Determine the amount of NHS-PEG reagent needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of IgG, which typically results in 4-6 PEG linkers per antibody.
-
Calculation:
-
Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )
-
Moles of NHS-PEG = Moles of Protein × Molar Excess (e.g., 20)
-
Mass of NHS-PEG = Moles of NHS-PEG × Molecular Weight of NHS-PEG
-
-
-
NHS-PEG Reagent Preparation:
-
Equilibrate the vial of NHS-PEG reagent to room temperature.
-
Immediately before use, prepare a 10 mM solution of the NHS-PEG reagent by dissolving it in anhydrous DMSO or DMF. For example, dissolve ~5 mg in 1 mL of solvent (adjust based on the specific MW of your reagent).
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM NHS-PEG solution to the protein solution while gently vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a quenching buffer like Tris can be added to a final concentration of 20-50 mM. This will react with and consume any excess NHS-PEG reagent.
-
-
Purification of the Conjugate:
-
Remove unreacted NHS-PEG reagent and reaction byproducts (NHS) from the labeled protein. This is typically achieved using size-exclusion chromatography (gel filtration) or dialysis against PBS.
-
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the original, unmodified protein.
-
References
A Head-to-Head Comparison: m-PEG12-NHS Ester vs. Succinimidyl Carbonate PEGs for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of PEGylation reagents is paramount to the efficacy and stability of bioconjugates. This guide provides a detailed comparison of two prevalent amine-reactive PEG derivatives: m-PEG12-NHS ester and succinimidyl carbonate (SC) PEGs. By examining their reaction mechanisms, stability, and performance characteristics, this document aims to equip you with the knowledge to make an informed decision for your specific application.
The covalent modification of primary amines, predominantly found on lysine residues and the N-terminus of proteins, is a cornerstone of bioconjugation. Both this compound and succinimidyl carbonate PEGs are designed to react with these nucleophilic groups, but their inherent chemical differences lead to distinct outcomes in the resulting bioconjugate. The primary distinction lies in the linkage formed upon reaction with a primary amine: m-PEG12-NHS esters form a highly stable amide bond , while succinimidyl carbonate PEGs yield a carbamate (urethane) linkage .[1][2][3]
Chemical Reactivity and Linkage Formation
The reaction of both PEG derivatives with a primary amine is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the activated ester.
This compound Reaction:
The reaction of an this compound with a primary amine results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]
Caption: Reaction of this compound with a primary amine.
Succinimidyl Carbonate PEG Reaction:
Similarly, a succinimidyl carbonate PEG reacts with a primary amine to form a carbamate linkage, also releasing NHS.[3]
References
A Researcher's Guide to Amine PEGylation: Evaluating Alternatives to m-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides—a process known as PEGylation—is a critical strategy to enhance their pharmacokinetic and pharmacodynamic properties. The most common target for PEGylation is the primary amine group found on lysine residues and the N-terminus of proteins. For years, m-PEG-NHS esters have been the go-to reagents for this purpose. However, the landscape of bioconjugation chemistry is ever-evolving, and a range of alternatives now offer distinct advantages in terms of reaction efficiency, stability of the resulting linkage, and site-specificity. This guide provides an objective comparison of key alternatives to m-PEG12-NHS ester for amine PEGylation, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your specific application.
Comparing the Chemistries: A Look at the Alternatives
The primary alternatives to the standard m-PEG-NHS ester can be categorized based on their reactive functional groups. Each of these groups reacts with primary amines via a different mechanism, resulting in linkages with unique characteristics. The most prominent alternatives include other NHS esters with varying linker arms, PEG-aldehydes for reductive amination, and PEG-nitrophenyl carbonates.
Table 1: Comparison of Common Amine-Reactive PEGylation Reagents
| Reagent Type | Reactive Group | Target | Linkage Formed | Key Advantages | Key Disadvantages |
| m-PEG-NHS Ester | N-Hydroxysuccinimide Ester | Primary Amines | Amide | High reactivity, straightforward protocols | Prone to hydrolysis, can lead to heterogeneous products[1] |
| m-PEG-SVA | Succinimidyl Valerate | Primary Amines | Amide | Increased hydrolytic stability compared to other NHS esters[2] | Still susceptible to hydrolysis, potential for heterogeneity |
| m-PEG-SPA | Succinimidyl Propionate | Primary Amines | Amide | Good balance of reactivity and stability | Hydrolytically less stable than SVA |
| m-PEG-Aldehyde | Aldehyde | Primary Amines | Secondary Amine | Higher potential for N-terminal selectivity, stable linkage[1][3] | Requires a reducing agent, two-step reaction |
| m-PEG-NPC | p-nitrophenyl carbonate | Primary Amines | Urethane | Forms a highly stable urethane bond, reaction can be monitored colorimetrically | Slower reaction rate compared to NHS esters |
Performance Deep Dive: Stability and Reaction Conditions
A critical factor in choosing a PEGylation reagent is the stability of the activated PEG itself and the resulting conjugate. NHS esters, while highly reactive, are susceptible to hydrolysis in aqueous solutions, which can compete with the desired amine reaction and reduce conjugation efficiency. The choice of the linker arm in NHS esters can significantly impact their hydrolytic stability.
Table 2: Hydrolysis Half-lives of Various m-PEG-NHS Esters at pH 8 and 25°C
| PEG NHS Ester Derivative | Linker Type | Hydrolysis Half-life (minutes) |
| m-PEG-SCM | Succinimidyl Carboxymethyl | 0.75 |
| m-PEG-SS | Succinimidyl Succinate | 9.8 |
| m-PEG-SPA | Succinimidyl Propionate | 16.5 |
| m-PEG-SG | Succinimidyl Glutarate | 17.6 |
| m-PEG-SVA | Succinimidyl Valerate | 33.6 |
Data sourced from Laysan Bio, Inc.
The data clearly indicates that m-PEG-SVA is significantly more stable against hydrolysis compared to other common NHS esters, offering a wider window for the conjugation reaction to occur.
In contrast to the amide bonds formed by NHS esters, PEG-aldehydes form a secondary amine linkage through reductive amination, which is highly stable. This two-step process, involving the formation of a Schiff base followed by reduction, offers greater control, particularly for achieving site-specific N-terminal PEGylation by controlling the reaction pH. m-PEG-NPC reagents form a very stable urethane linkage and the release of p-nitrophenol during the reaction allows for convenient monitoring of the reaction progress by spectrophotometry.
Experimental Corner: Protocols for Amine PEGylation
The following are detailed protocols for key amine PEGylation methodologies.
Protocol 1: General Procedure for Amine PEGylation using m-PEG-NHS Ester (e.g., m-PEG-SVA)
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
m-PEG-SVA (or other m-PEG-NHS ester)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-SVA in the reaction buffer to a known concentration.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG-SVA to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Reaction time may need optimization.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted m-PEG-SVA.
-
Purification: Remove excess PEG reagent and byproducts by size exclusion chromatography or dialysis against an appropriate buffer.
-
Analysis: Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Procedure for N-terminal Selective PEGylation using m-PEG-Aldehyde
Materials:
-
Protein solution (1-10 mg/mL in a buffer at pH 5.0-6.0, e.g., sodium acetate)
-
m-PEG-Aldehyde
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared in reaction buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system
Procedure:
-
Protein Preparation: Buffer exchange the protein into a reaction buffer with a pH between 5.0 and 6.0.
-
PEG Reagent and Reductant Preparation: Dissolve the m-PEG-Aldehyde and sodium cyanoborohydride in the reaction buffer to their respective working concentrations.
-
PEGylation Reaction: Add a 5- to 25-fold molar excess of m-PEG-Aldehyde to the protein solution.
-
Reduction: Immediately add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Gently mix and incubate the reaction for 2-18 hours at room temperature or 4°C. The reaction time needs to be optimized for each specific protein.
-
Quenching: Add quenching buffer to consume any unreacted aldehyde.
-
Purification and Analysis: Purify and characterize the PEGylated protein as described in Protocol 1.
Protocol 3: General Procedure for Amine PEGylation using m-PEG-NPC
Materials:
-
Protein solution (1-10 mg/mL in a buffer at pH 8.0-9.5, e.g., sodium borate)
-
m-PEG-NPC
-
Reaction buffer (e.g., 50 mM sodium borate, pH 8.5)
-
Purification system
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable buffer at the desired concentration.
-
PEG Reagent Preparation: Dissolve m-PEG-NPC in the reaction buffer immediately before use.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the m-PEG-NPC solution to the protein solution. The reaction can be monitored by measuring the absorbance of the released p-nitrophenol at 405 nm.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by the p-nitrophenol absorbance.
-
Purification and Analysis: Purify and characterize the PEGylated protein as described in Protocol 1.
Visualizing the Process and its Implications
To better understand the workflow and the potential consequences of PEGylation on biological function, the following diagrams illustrate the experimental process and a common signaling pathway that can be affected.
Caption: Experimental workflow for amine PEGylation.
Caption: Impact of PEGylation on receptor-ligand interaction.
Conclusion
The choice of an amine-reactive PEGylation reagent extends beyond the traditional m-PEG-NHS ester. Alternatives such as m-PEG-SVA offer enhanced stability, while m-PEG-aldehydes provide a route to more site-specific conjugation, and m-PEG-NPCs yield highly stable urethane linkages. The selection of the optimal reagent will depend on the specific protein, the desired characteristics of the final conjugate, and the experimental constraints. By carefully considering the comparative data on reactivity and stability, and by optimizing the provided experimental protocols, researchers can significantly improve the outcome of their PEGylation efforts, leading to the development of more effective and robust biotherapeutics.
References
A Researcher's Guide to Validating m-PEG12-NHS Ester Conjugation Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides—a process known as PEGylation—is a critical strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The m-PEG12-NHS ester is a popular reagent for this purpose, offering a defined chain length and a reactive N-hydroxysuccinimide (NHS) ester that targets primary amines on biomolecules.[1] This guide provides a comprehensive comparison of methods to validate the conjugation efficiency of this compound, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of PEGylation Reagents
The choice of PEGylation reagent significantly impacts conjugation efficiency, specificity, and the overall properties of the resulting bioconjugate. While this compound is widely used for its reactivity towards primary amines (the ε-amino group of lysine residues and the N-terminus), other reagents offer alternative specificities and reaction conditions.[2] The following table summarizes a comparison of this compound with other common PEGylation reagents. The efficiency of these reactions is highly dependent on the specific protein, reaction conditions, and the molar ratio of the PEG reagent to the protein.[3]
| PEGylation Reagent | Target Functional Group | Typical Conjugation Efficiency | Key Advantages | Key Disadvantages |
| This compound | Primary Amines (-NH2) | 40-80% | High reactivity, straightforward protocol.[4] | Susceptible to hydrolysis, can lead to a heterogeneous mixture of products.[5] |
| m-PEG-Maleimide | Thiols (-SH) | >90% | High specificity for cysteines, stable thioether bond formation. | Requires free sulfhydryl groups, which may not be readily available. |
| m-PEG-Aldehyde | Primary Amines (-NH2) | 50-90% | Higher potential for N-terminal selectivity under controlled pH. | Requires a reducing agent for stable linkage formation. |
| m-PEG-Hydrazide | Aldehydes/Ketones | 70-95% | Highly specific, forms a stable hydrazone bond. | Requires prior oxidation of the biomolecule to generate aldehydes. |
| m-PEG-Epoxide | Amines, Thiols, Hydroxyls | Variable | Reacts with a broader range of functional groups. | Lower reactivity and specificity compared to other reagents. |
Experimental Protocols
Accurate determination of conjugation efficiency is paramount for the characterization and quality control of PEGylated biomolecules. Several analytical techniques are employed for this purpose, each with its own strengths and limitations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is effective in separating unreacted protein from its PEGylated counterparts.
Protocol:
-
Column: A C4 or C8 column is typically used for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The retention time of the PEGylated protein will be different from the unmodified protein. The peak area can be used to quantify the percentage of conjugated protein.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.
Protocol:
-
Column: A silica-based column with an appropriate pore size for the protein of interest.
-
Mobile Phase: A phosphate or Tris-based buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The appearance of a new peak at an earlier retention time corresponding to the PEGylated protein allows for the determination of conjugation efficiency by comparing the peak areas of the conjugated and unconjugated forms.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, causing it to migrate slower on the gel.
Protocol:
-
Gel: A polyacrylamide gel with a percentage appropriate for the size of the protein (e.g., 4-12% Bis-Tris gel).
-
Sample Preparation: Mix the protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Running Buffer: Standard Tris-Glycine-SDS running buffer.
-
Staining: Coomassie Brilliant Blue or silver staining.
-
Analysis: The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein. Densitometry can be used to quantify the relative amounts of each species. It is important to note that PEG can interfere with SDS binding, leading to smeared bands; native PAGE can be an alternative to mitigate this issue.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after PEGylation, allowing for the direct determination of the number of PEG chains attached.
Protocol:
-
Sample Preparation: The sample is typically desalted using a C4 ZipTip or dialysis to remove interfering salts.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Analysis: The mass spectrum of the unmodified protein will show a single major peak. The spectrum of the PEGylated protein will show a series of peaks, with each peak corresponding to the protein with a different number of PEG chains attached. The relative intensities of these peaks can be used to determine the distribution of PEGylated species and the average degree of PEGylation.
Mandatory Visualization
To further elucidate the processes involved in validating this compound conjugation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound conjugation and analysis.
Caption: Signaling pathway of this compound reaction with a primary amine.
Caption: Logical relationship of pros and cons for different validation methods.
References
A Head-to-Head Comparison: m-PEG12-NHS Ester vs. Other Amine-Reactive Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective comparison of m-PEG12-NHS ester with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
The strategic covalent linkage of molecules is fundamental to advancing therapeutic and diagnostic agents. Amine-reactive crosslinkers, which primarily target lysine residues and the N-terminus of proteins, are a cornerstone of bioconjugation. Among these, this compound has emerged as a versatile reagent, offering a balance of hydrophilicity, spacer length, and reactivity. This guide will delve into a comparative analysis of this compound against other widely used amine-reactive crosslinkers, focusing on key performance characteristics to aid in the rational design of your next bioconjugate.
The Chemistry of Amine-Reactive Crosslinkers
The most prevalent amine-reactive functional group is the N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines via nucleophilic acyl substitution to form stable amide bonds, a reaction that is efficient at physiological to slightly alkaline pH (typically 7.2-8.5).[1] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[1]
A critical factor in the use of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[1] This makes careful control of reaction conditions paramount to achieving high conjugation yields.
Performance Comparison of Amine-Reactive Crosslinkers
This section provides a quantitative comparison of this compound with a non-PEGylated homobifunctional crosslinker, Bis(sulfosuccinimidyl) suberate (BS3), and a heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC).
Table 1: Physicochemical and Reactivity Properties
| Property | This compound | BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-SMCC |
| Molecular Weight | ~685.8 g/mol [2] | 572.43 g/mol [3] | 436.37 g/mol |
| Spacer Arm Length | ~50 Å | 11.4 Å | 8.3 Å (spacer) |
| Reactive Groups | NHS Ester (amine-reactive) | 2 x Sulfo-NHS Ester (amine-reactive) | Sulfo-NHS Ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Solubility in Water | High | High (up to 10 mM) | High (up to 10 mM) |
| Cell Membrane Permeability | No | No | No |
Table 2: Performance in Protein Conjugation
| Parameter | This compound | BS3 | Sulfo-SMCC |
| Optimal Reaction pH (Amine) | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 |
| Optimal Reaction pH (Thiol) | N/A | N/A | 6.5 - 7.5 |
| Typical Reaction Time | 30 min - 2 hours | 30 min - 2 hours | 30 min - 2 hours (for each step) |
| Hydrolysis Half-life (pH 8.6, 4°C) | ~10 minutes | ~10 minutes | NHS ester: ~10 minutes, Maleimide: More stable than NHS ester but hydrolyzes at pH > 7.5 |
| Potential for Steric Hindrance | Moderate to High | Low | Low |
| Risk of Self-Conjugation/Polymerization | Low (monofunctional) | High (homobifunctional) | Low (heterobifunctional, two-step protocol) |
Key Considerations in Crosslinker Selection
This compound: The defining feature of this crosslinker is its polyethylene glycol (PEG) spacer. The 12-unit PEG chain imparts significant hydrophilicity to the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity. The extended spacer arm can also be advantageous in overcoming steric hindrance, allowing for conjugation to less accessible amine groups. However, this same length can sometimes interfere with binding interactions if the conjugation site is near a functional domain. Being monofunctional, it is primarily used for labeling or PEGylating a single molecule, thus avoiding the complexities of intra- and intermolecular crosslinking seen with bifunctional reagents.
BS3: As a homobifunctional crosslinker, BS3 is ideal for creating intramolecular crosslinks to study protein conformation or for linking identical subunits in a protein complex. Its shorter, non-PEGylated spacer arm results in a more rigid linkage compared to PEGylated crosslinkers. The presence of two reactive groups means that it can lead to polymerization and protein aggregation if not used under carefully controlled conditions.
Sulfo-SMCC: This heterobifunctional crosslinker offers a high degree of control over the conjugation process. By targeting two different functional groups (amines and sulfhydryls) in a sequential manner, it minimizes the risk of unwanted side reactions like homodimerization. This makes it a popular choice for creating well-defined conjugates, such as antibody-drug conjugates, where a specific drug molecule needs to be attached to an antibody. The maleimide group's stability is pH-dependent and should be considered during the experimental design.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes a general method for labeling a protein with this compound. Optimization of the molar ratio of crosslinker to protein is recommended for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Comparative Analysis of Crosslinking Efficiency
This experiment aims to compare the labeling efficiency of this compound, BS3, and Sulfo-SMCC on a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound, BS3, Sulfo-SMCC
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis equipment
-
Densitometry software
Procedure:
-
Prepare a 1 mg/mL solution of BSA in the reaction buffer.
-
Prepare fresh 10 mM stock solutions of each crosslinker in the appropriate solvent (DMSO for m-PEG12-NHS and BS3, water for Sulfo-SMCC).
-
Set up separate reaction tubes for each crosslinker. Add a 20-fold molar excess of each crosslinker to the BSA solution. Include a no-crosslinker control.
-
Incubate all reactions for 1 hour at room temperature.
-
Quench the reactions by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.
-
Analyze the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Blue and perform densitometry to quantify the amount of monomeric (unlabeled or singly labeled) and higher molecular weight species (crosslinked or multiply labeled). The decrease in the monomeric BSA band intensity relative to the control can be used as a measure of labeling efficiency.
Visualizing Workflows and Pathways
Experimental Workflow for Comparing Crosslinkers
Caption: Workflow for comparing the efficiency of different amine-reactive crosslinkers.
Signaling Pathway Investigation using Crosslinking
Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to study protein-protein interactions and elucidate signaling pathways. For example, to study a simplified receptor-ligand interaction leading to downstream signaling, a crosslinker can be used to capture the transient interaction between the receptor and its ligand upon stimulation.
Caption: Capturing a receptor-ligand interaction using a chemical crosslinker to study signaling.
Conclusion
The choice between this compound and other amine-reactive crosslinkers is highly dependent on the specific application. This compound is an excellent choice for improving the physicochemical properties of a bioconjugate, such as solubility and stability, while providing a significant spacer arm. For applications requiring the study of protein architecture or the linkage of identical molecules, a homobifunctional crosslinker like BS3 is more appropriate. When controlled, specific conjugation of two different molecules is necessary, a heterobifunctional crosslinker such as Sulfo-SMCC offers superior performance. By understanding the distinct advantages and limitations of each class of crosslinker, researchers can make informed decisions to optimize their bioconjugation strategies and accelerate the development of novel therapeutics and diagnostics.
References
Assessing the Biocompatibility of m-PEG12-NHS Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, nanoparticles, and other biomolecules is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG12-NHS ester is a popular reagent for this purpose, offering a discrete PEG length and an amine-reactive N-hydroxysuccinimide (NHS) ester for covalent attachment. This guide provides a comprehensive assessment of the biocompatibility of this compound conjugates, comparing them with other PEGylation alternatives and providing supporting experimental data and protocols.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize key biocompatibility data for various PEGylated entities. It is important to note that direct comparative studies for this compound against all other alternatives are limited in publicly available literature. The data presented here is a compilation from various studies to provide a comparative perspective.
| Conjugate/Material | Assay | Cell Line/System | Concentration | Result (% Cell Viability or % Hemolysis) | Reference |
| PEG 400 | MTT | Caco-2 | 4% (w/v) | 45% Viability | [1] |
| PEG 1000 | MTT | L929 | 5 mg/mL | More toxic than PEG 400 & 2000 | [1] |
| PEG 4000 | MTT | Caco-2 | 4% (w/v) | 100% Viability | [1] |
| PEG 6000 | MTT | Caco-2 | 4% (w/v) | 96% Viability | [2] |
| PEG 10000 | MTT | Caco-2 | 4% (w/v) | 92% Viability | [2] |
| PEG 15000 | MTT | Caco-2 | 4% (w/v) | 48% Viability | |
| PEG 20000 | Hemolysis | Bovine Red Blood Cells | 0.1% | >40% reduction in hemolysis vs PBS | |
| PEG 20000 | Hemolysis | Bovine Red Blood Cells | 2.0% | Hemolysis level similar to autologous plasma | |
| PEGDA 3400/400 Blend (20/80) | LIVE/DEAD Staining | Encapsulated Cells | 25-30 wt% | 55-75% Viability |
Note: The data above illustrates general trends in PEG biocompatibility related to molecular weight. Lower molecular weight PEGs (e.g., PEG 400) and very high molecular weight PEGs can sometimes exhibit higher cytotoxicity compared to mid-range molecular weights. The specific biocompatibility of an this compound conjugate will also depend on the nature of the conjugated molecule.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
Hemolysis Assay
This protocol is adapted from standard methods to assess the hemolytic potential of PEGylated compounds.
Materials:
-
Freshly drawn whole blood (with anticoagulant, e.g., heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water (positive control)
-
Test article (this compound conjugate) solution in PBS at various concentrations
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of PBS and centrifuge again. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to achieve a 2% (v/v) suspension.
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the test article solution (at various concentrations), PBS (negative control), or deionized water (positive control) to the respective wells.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm.
-
-
Calculation:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound conjugate. Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
% Cell Viability = (Abs_treated / Abs_untreated) * 100
-
LDH (Lactate Dehydrogenase) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm.
-
-
Calculation:
-
% Cytotoxicity = [(Abs_treated - Abs_untreated) / (Abs_maximum_LDH_release - Abs_untreated)] * 100
-
(Maximum LDH release is determined by lysing a set of untreated cells with a lysis buffer provided in the kit).
-
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for In Vitro Biocompatibility Assessment of this compound Conjugates.
Signaling Pathways in Immune Response to PEGylated Materials
Caption: Potential Immunological Signaling Pathways Triggered by PEGylated Materials.
References
Safety Operating Guide
Personal protective equipment for handling m-PEG12-NHS ester
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of m-PEG12-NHS ester, a moisture-sensitive, amine-reactive PEGylation reagent. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
Assumed Hazard Classifications (based on similar compounds):
-
Acute toxicity, oral
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (single exposure); Respiratory tract irritation
Recommended Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted for each specific laboratory procedure. The following table outlines the minimum recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the reagent. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Use
The integrity and reactivity of this compound are highly dependent on proper handling and storage to prevent moisture exposure and premature hydrolysis.
Step 1: Receiving and Storage
-
Upon receipt, inspect the packaging for any damage.
-
Store the container in a cool, dry, and dark place, typically at -20°C for long-term storage, as recommended by most suppliers.
-
Always store the container with a desiccant to minimize moisture exposure.
Step 2: Preparation for Use
-
Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold product.
-
Handle the compound in a low-humidity environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), whenever possible.
-
Weigh the desired amount of this compound quickly. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze over time in solution.
Step 3: Use in Experimental Protocols
-
Dissolve the weighed this compound in an appropriate anhydrous organic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), immediately before use.
-
When performing reactions in aqueous buffers, ensure the buffer is free of primary amines (e.g., Tris) which will compete with the intended reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is commonly used.
-
The addition of the dissolved PEG reagent to the aqueous reaction mixture should be done promptly.
Disposal Plan: Safe Deactivation and Waste Management
Unreacted this compound and all contaminated materials must be treated as chemical waste. The primary step in disposal is to "quench" the reactive NHS ester.
Step 1: Quenching of Unreacted this compound
The reactive NHS ester must be hydrolyzed or reacted with an excess of a primary amine before disposal.
Method A: Hydrolysis
-
For small amounts of unreacted solid, dissolve it in a suitable solvent.
-
Add a sufficient volume of a basic aqueous solution (e.g., 1 M sodium bicarbonate or a buffer with pH > 8.5).
-
Allow the mixture to stir for several hours at room temperature to ensure complete hydrolysis of the NHS ester.
Method B: Amine Quenching
-
For reaction mixtures, add an excess of an amine-containing buffer, such as Tris or glycine, to the solution.
-
Let the reaction proceed for at least 30 minutes to ensure all the reactive NHS ester has been consumed.
Step 2: Waste Collection and Disposal
-
Liquid Waste: The quenched solution should be collected in a designated hazardous waste container, properly labeled with its contents.
-
Solid Waste: All materials that have come into contact with this compound, including pipette tips, gloves, and weighing paper, should be collected in a sealed bag and disposed of as solid chemical waste.
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Never dispose of unreacted this compound or contaminated materials in the regular trash or down the drain. Always follow your institution's and local regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative exposure limits are not available. The following table provides the physical and chemical properties that have been identified from various supplier and database sources.
| Property | Value | Source |
| Molecular Formula | C30H55NO16 | Supplier Data |
| Molecular Weight | 685.76 g/mol | Supplier Data |
| Appearance | White to off-white solid or oil | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. | Supplier Data |
| Storage Temperature | -20°C | Supplier Data |
Disclaimer: This guide is intended for informational purposes only and is based on available data for this compound and similar compounds. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) for the product you are using. Always consult the SDS provided by the manufacturer and follow all applicable safety regulations and institutional protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
